Cymal-4

Catalog No.
S802399
CAS No.
181135-57-9
M.F
C22H40O11
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymal-4

CAS Number

181135-57-9

Product Name

Cymal-4

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C22H40O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1

InChI Key

JRNQXDHDSXBSFV-WXFJLFHKSA-N

SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Chemical and Physical Profile of Cymal-4

Property Description
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Molecular Formula C₂₂H₄₀O₁₁ [1]
Molecular Weight 480.5 g/mol [1]
CAS Number 181135-57-9 [1]
Type Non-ionic surfactant [1]
Critical Micelle Concentration (CMC) ~7.6 mM [2]
Aggregation Number ~25 [2]
Micellar Molecular Weight ~12 kDa [2]

This compound is classified as a mild detergent with high water solubility and a relatively low Critical Micelle Concentration (CMC) [1]. The rigid cyclohexyl moiety in its structure limits conformational flexibility, which helps create a stable hydrophobic environment around extracted proteins [1].

Primary Research Applications

This compound is a versatile tool in membrane biochemistry, primarily used for:

  • Membrane Protein Solubilization and Purification: Effectively extracts membrane proteins from lipid bilayers while maintaining their structural integrity [1].
  • Membrane Protein Stabilization: Preserves the native state of proteins during purification and storage. Its strong adhesive interactions with protein surfaces help maintain stability [1] [2].
  • Membrane Reconstitution: Incorporates purified membrane proteins into artificial lipid bilayers to mimic their native environment for functional studies [1].
  • Biophysical and Structural Studies: Used in techniques like fluorescence polarization (FP) to investigate protein-detergent complex (PDC) interactions due to its well-characterized behavior [2].

Quantitative Analysis of Protein-Detergent Interactions

Fluorescence Polarization (FP) assays can quantify this compound interactions with membrane proteins [2]. The workflow involves preparing fluorescently labeled protein and measuring polarization changes during detergent titration to determine binding affinity.

Start Fluorescently labeled membrane protein Step1 Prepare detergent dilution series (this compound: 0 mM to >7.6 mM) Start->Step1 Step2 Incubate protein with each detergent concentration Step1->Step2 Step3 Measure fluorescence polarization (FP) anisotropy Step2->Step3 Step4 Plot FP vs. [Detergent] Step3->Step4 Step5 Calculate apparent Kd from binding curve Step4->Step5

Experimental workflow for quantifying this compound binding to membrane proteins using Fluorescence Polarization (FP)

This method reveals that this compound forms stable complexes with membrane proteins, with apparent dissociation constants (Kd) ranging from 4.5 to 5.7 mM for model β-barrel proteins, values markedly lower than its CMC of 7.6 mM [1] [2].

Comparative Detergent Analysis

Table 2: this compound vs. Other Common Maltoside Detergents

Detergent CMC (mM) Aggregation Number Key Stabilizing Feature Primary Use
This compound ~7.6 [2] ~25 [2] Cyclohexyl tail group [1] General membrane protein stabilization [1]
n-Dodecyl-β-D-Maltoside (DDM) ~0.17 [2] ~78-149 [2] Long alkyl chain (C12) Gold standard for initial extraction [3] [4]
n-Octyl-β-D-Glucoside (OG) ~25 [2] ~27-100 [2] Short alkyl chain (C8) Crystallization (small micelles) [4]
MNG-3 (LMNG) ~0.01 [3] N/A Twin hydrophobic chains Stabilizing GPCRs & challenging targets [3]

This compound occupies a middle ground, offering better stabilization than short-chain detergents like OG and forming smaller, more manageable micelles than DDM [1]. Newer designs like TMG-Ps incorporate additional alkyl chains to increase micelle alkyl chain density, showing improved efficacy for challenging targets like GPCRs [3].

Practical Experimental Considerations

  • Handling and Storage: Handle with care per general laboratory safety guidelines, as specific toxicity data is not publicly available [1]. Prepare solutions fresh to avoid hydrolysis and oxidation [2].
  • Delipidation Effects: Like Cymal-5, this compound may have a strong delipidating effect, potentially stripping bound lipids from purified membrane proteins, which can impact stability and function [5].
  • Screening for Stability: Employ high-throughput stability screening to identify optimal detergent conditions. Dilute proteins from initial solubilization conditions into this compound and other detergents, then monitor thermal unfolding using intrinsic tryptophan fluorescence [4].

This compound remains a fundamental tool in the membrane protein biochemistry toolkit. Its properties are particularly useful when a balance between effective solubilization and moderate micelle size is required.

References

Cymal-4 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

What is Cymal-4?

This compound (4-cyclohexyl-1-butyl-β-d-maltoside) is a maltoside detergent frequently used in membrane protein research for solubilizing and stabilizing proteins extracted from cell membranes [1]. It belongs to a family of related compounds (Cymal-n series) where the alkyl chain length varies [1].

The table below summarizes its key characteristics:

Property Description
Chemical Name 4-cyclohexyl-1-butyl-β-d-maltoside [1]
Classification Maltoside detergent [1]
Primary Use Solubilization and stabilization of membrane proteins during purification [1]
Common Application Screened alongside other detergents to find optimal conditions for structural studies (e.g., X-ray crystallography, cryo-EM) [1]

Research Context and Workflow

This compound is typically employed as one option in a screening process, as the "best" detergent is highly specific to the individual protein being studied [1]. The general workflow involves testing multiple detergents to identify which one best maintains the protein in a stable, monodisperse, and functional state [2].

The following diagram illustrates this high-level experimental workflow for membrane protein solubilization and purification, where this compound would be one candidate detergent.

Start Membrane Protein Expression Extract Extract from Membrane with Detergent Start->Extract Screen Screen Detergents (e.g., this compound, DDM) Extract->Screen Purify Purify Solubilized Protein Screen->Purify Analyze Structural/Biochemical Analysis Purify->Analyze

References

Cymal-4 scientific definition

Author: Smolecule Technical Support Team. Date: February 2026

What is Cymal-4?

This compound, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic detergent belonging to the class of cyclohexyl-based maltosides [1] [2]. Its primary application is the solubilization and stabilization of membrane proteins for biochemical and structural studies [1] [3].

  • IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1]
  • Molecular Formula: C₂₂H₄₀O₁₁ [1]
  • Molecular Weight: 480.5 g/mol [1]
  • CAS Number: 181135-57-9 [1]

Key Physicochemical Properties

The utility of this compound in research is defined by the following key properties:

Property Value Significance in Research
Critical Micelle Concentration (CMC) 7.6 mM [4] Indicates relatively low concentration needed for micelle formation, useful for working at low detergent levels [1].
Aggregation Number (Nagg) ~25 [4] (Another source suggests ~45 [1]) Number of detergent molecules per micelle; influences micelle size and protein stability. Lower values can be advantageous [1].
Micellar Molecular Weight ~12 kDa [4] (Another source suggests ~21.6 kDa [1]) The mass of the entire micelle. A smaller size benefits techniques like cryo-EM and crystallography by reducing background noise [1].
Hydrophobic Tail Structure Cyclohexyl group [1] The rigid cyclohexyl moiety provides enhanced hydrophobic interactions and promotes a compact, stable micelle structure, which helps maintain protein stability [1].

Experimental Applications and Findings

This compound is critical in various experimental contexts for handling membrane proteins.

  • Membrane Protein Stabilization: this compound has been shown to stabilize various membrane proteins effectively. For instance, it helped maintain the monodispersity and activity of the ATP-binding cassette transporter BbZIP better than the commonly used detergent DDM (n-Dodecyl-β-D-Maltoside) [1].
  • Role in Structural Studies: Its compact micellar size is crucial for techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, as it minimizes the "detergent cloud" effect, leading to higher resolution structures [1]. A 2024 SAXS (Small-Angle X-Ray Scattering) study also highlighted that the geometry of the this compound corona around the membrane protein MhsT differs from that of other maltosides, which is an important consideration for 3D modeling [5].
  • Protein-Solubilization Kinetics: Research using fluorescence polarization (FP) anisotropy has quantified the interactions between this compound and β-barrel membrane proteins (e.g., OmpG, FhuA variants). The strong adhesive forces between this compound and these proteins result in stable protein-detergent complexes (PDCs) with apparent dissociation constants (K~d~) ranging from 4.5 to 5.7 mM [1].

Key Experimental Protocol: Protein Refolding and Solubilization

This protocol is adapted from studies investigating the kinetics of protein-detergent interactions and is a common method for preparing membrane protein samples with this compound [4] [6].

Start Start with Denatured Protein Dilution Rapid Dilution Start->Dilution 50-fold dilution into buffer with this compound Incubation Incubate with this compound Dilution->Incubation Gentle mixing Refolded Refolded and Solubilized Protein Incubation->Refolded Stable PDC formed

Workflow for refolding and solubilizing membrane proteins using this compound.

Detailed Procedure:

  • Starting Material: Begin with a purified membrane protein that has been denatured in guanidinium hydrochloride (Gdm-HCl) [4] [6].
  • Rapid Dilution: Take 40 µL of the denatured protein and dilute it 50-fold into 2 mL of an ice-cold refolding buffer (e.g., 200 mM NaCl, 50 mM HEPES, pH 7.4). Crucially, this buffer must contain this compound at a concentration well above its CMC (7.6 mM). A starting concentration of 50 mM this compound is typically used for this step [4] [6].
  • Incubation: Allow the mixture to incubate, typically at 4°C, to enable the protein to refold and be incorporated into this compound micelles, forming a stable protein-detergent complex (PDC) [4] [6].
  • Result: The outcome is a refolded and solubilized membrane protein, ready for downstream applications such as purification, functional assays, or structural analysis.

A Note on the Cymal Detergent Family

This compound is part of a larger family of detergents. The "Cymal" name is an acronym for "Cholate-based Detergents with Aromatic Side-chain Molecules," though their defining feature is a cyclohexyl group in the hydrophobic tail [7]. The number indicates the length of the alkyl chain connecting the cyclohexyl ring to the maltoside head group. Other common variants include Cymal-5, Cymal-6, and Cymal-7, which have progressively longer tails, altering their hydrophobicity and solubilization properties [7] [2].

Comparison with Other Common Detergents

The table below compares this compound with other frequently used detergents in membrane protein studies [1]:

Detergent CMC (mM) Aggregation Number Key Features and Comparisons
This compound ~7.6 [4] ~25-45 [1] [4] Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail for stable PDCs and compact micelles [1].
n-Dodecyl-β-D-Maltoside (DDM) ~0.17 [4] ~78-149 [4] Very common and mild, but larger micelles can be disadvantageous for some structural techniques [1].
n-Octyl-β-D-Glucoside (OG) ~25 [4] ~27-100 [4] High CMC allows for easy removal, but generally less effective at stabilizing many membrane proteins compared to maltosides [1].
Triton X-100 ~0.24 [1] ~142 [1] Strong solubilization power but high cytotoxicity and absorbs UV light, interfering with spectroscopy [1].

References

Cymal-4 solubility and critical micelle concentration

Author: Smolecule Technical Support Team. Date: February 2026

Applications and Experimental Protocols

Cymal-4 is widely used in membrane protein studies due to its mild solubilizing properties and ability to maintain protein stability [1]. Its strong adhesive interactions (binding to protein surfaces) outweigh its cohesive interactions (self-aggregation), which helps prevent protein denaturation by minimizing free detergent monomers in solution [1].

A key application is studying Protein-Detergent Complex (PDC) interactions using Fluorescence Polarization (FP) spectroscopy [2] [3]. The workflow involves labeling the protein, introducing this compound, and observing changes as detergent concentration drops below CMC. The diagram below illustrates this process and the two-phase detergent desorption that occurs.

workflow start Labeled Membrane Protein in this compound (above CMC) dilution Dilution to [this compound] < CMC start->dilution phase1 Phase 1: Slow Predesolvation Gradual dissociation of a few detergent monomers dilution->phase1 phase2 Phase 2: Fast Desolvation Rapid, major dissociation of detergent monomers phase1->phase2 Anisotropy major change aggregate Protein Aggregation phase2->aggregate

Experimental workflow for studying this compound desorption from membrane proteins using FP spectroscopy.

Detailed Fluorescence Polarization Protocol

This methodology allows for real-time inspection of detergent dissociation from membrane proteins [2].

  • Protein Labeling: Engineer a single cysteine residue on the target membrane protein. Incubate the purified protein (e.g., at 10 µM concentration) with a fluorescent dye like Texas Red C2 maleimide (e.g., at 200 µM) overnight at room temperature [3].
  • Initial Solubilization: Refold or solubilize the labeled membrane protein in a buffer containing this compound at a concentration well above its CMC (e.g., 50 mM) to ensure full solvation and formation of a stable PDC [2] [3].
  • Inducing Desorption: Dilute the protein-detergent complex solution into a buffer containing this compound at a final concentration below the CMC (e.g., <7.6 mM). Maintain a constant, low protein concentration (e.g., 28 nM) throughout [2].
  • Data Acquisition and Analysis: Acquire time-dependent FP anisotropy traces immediately after dilution using a plate reader. The FP signal will show a two-phase decay as described in the workflow above. Analyze the traces to determine the observed rates of the predesolvation and desolvation phases [2].

Comparison with Other Detergents

Choosing the right detergent is a critical step in experimental design. The table below compares this compound with other commonly used detergents.

Detergent CMC (mM) Aggregation Number Key Characteristics
This compound 7.6 [3] ~45 [1] Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail provides high stabilization with low cytotoxicity [1].
n-Dodecyl-β-D-Maltoside (DDM) ~0.17 [3] ~78-149 [3] "Gold standard" for membrane protein stabilization; much lower CMC and larger micelles than this compound [1] [3].
n-Octyl-β-D-Glucoside (OG) ~25 [3] ~27-100 [3] Higher CMC than this compound, making it easier to remove, but generally provides weaker protein stabilization [1].
Triton X-100 ~0.24 ~142 High solubilization power but also high cytotoxicity, which can limit its use in functional studies [1].

Practical Research Implications

  • For Stabilization: this compound's strong adhesive interactions and compact micelles make it excellent for maintaining the monodispersity and native fold of membrane proteins during purification and crystallization [1].
  • For Assays: Its relatively high CMC is advantageous for biochemical assays. Working near or below the CMC minimizes free detergent concentration, reducing interference with assays like fluorescence-based binding studies [1].
  • For Structural Biology: The small, uniform micelles formed by this compound reduce background noise in techniques like cryo-electron microscopy (cryo-EM) and produce monodisperse samples ideal for crystallization trials [1].

References

Comprehensive Application Notes and Protocols for Cymal-4 in Membrane Protein Solubilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymal-4

This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic maltoside detergent frequently employed in membrane protein studies for extraction, solubilization, and stabilization. As part of the Cymal series featuring a cyclohexyl ring in the hydrophobic tail, this compound occupies a unique space with intermediate hydrophobic properties between shorter-chain and longer-chain maltoside detergents [1] [2]. This makes it particularly valuable for handling challenging membrane protein systems that may be destabilized by stronger detergents while requiring more solubilizing power than mild detergents like DDM.

The structural characteristics of this compound contribute to its functional utility in membrane protein workflows. The cyclohexyl group provides a rigid hydrophobic domain that influences both protein-detergent and detergent-detergent interactions, which are critical for maintaining membrane protein stability outside their native lipid environment [1] [3]. Understanding these properties enables researchers to strategically implement this compound in various stages of membrane protein preparation.

Physicochemical Properties of this compound

The effective application of this compound requires thorough understanding of its fundamental properties, which directly impact its behavior in experimental systems.

Table 1: Key Physicochemical Properties of this compound

Property Value Measurement Conditions Reference
Molecular Weight 481 Da - [1]
Critical Micelle Concentration (CMC) 7.6 mM In water [1]
Aggregation Number ~25 In water [1]
Micellar Molecular Weight ~12 kDa In water [1]
Head Group Type Non-ionic (maltoside) - [1]

The intermediate CMC of this compound positions it between high-CMC detergents like OG (25 mM) and low-CMC detergents like DDM (0.17 mM) [1]. This property is particularly significant for downstream purification and crystallization steps, as this compound can be partially removed or exchanged using dialysis or dilution approaches more readily than low-CMC detergents while still maintaining sufficient concentration to stabilize membrane proteins during initial extraction.

This compound in Membrane Protein Solubilization

Strategic Applications

This compound serves multiple strategic roles in membrane protein research:

  • Initial Extraction: Effective for primary solubilization of membrane proteins from native or heterologous expression systems [4]
  • Intermediate Stabilization: Useful for protein refolding applications where its intermediate strength helps promote proper folding while preventing aggregation [1]
  • Detergent Screening: Serves as a medium-strength benchmark in comprehensive detergent screening panels [4]
  • Crystallization Trials: Occasionally employed in crystallization workflows when stronger detergents prove too destabilizing [2]
Comparative Detergent Analysis

Table 2: this compound in Context of Common Membrane Protein Detergents

Detergent CMC (mM) Aggregation Number Micellar Weight (kDa) Typical Use Cases
This compound 7.6 ~25 ~12 Intermediate extraction, refolding
OG 25 ~27-100 ~25 Strong solubilization, crystallization
DM 1.8 ~69 ~33 Mild solubilization, stabilization
DDM 0.17 ~78-149 ~70 Mild solubilization, long-term stability
LDAO 1.0 ~76 ~9 Strong solubilization, crystallization

The data reveal this compound's distinctive position as having a moderate aggregation number and relatively small micellar size compared to other common maltoside detergents [1]. This smaller micellar size can be advantageous for techniques like size-exclusion chromatography and crystallization, where large detergent micelles can interfere with analysis or crystal contacts.

Experimental Protocols

Comprehensive Workflow for Membrane Protein Solubilization Using this compound

The following diagram illustrates the complete workflow for membrane protein solubilization using this compound:

Cymal4_Workflow start Start: Membrane Preparation solubilization Solubilization with this compound start->solubilization Add 1-2% this compound Incubate 2-3h, 4°C clarification Clarification by Ultracentrifugation solubilization->clarification Centrifuge 100,000×g, 45min purification Purification clarification->purification Collect supernatant assessment Quality Assessment purification->assessment SEC, FSEC, or thermal stability endpoint Stable Protein for Downstream Applications assessment->endpoint Proceed if monodisperse & stable

Workflow for Membrane Protein Solubilization Using this compound

Detailed Solubilization Protocol
4.2.1 Stock Solution Preparation
  • Preparation: Dissolve this compound in appropriate buffer to create 10-20% (w/v) stock solutions
  • Storage: Aliquot and store at -20°C protected from moisture and light
  • Stability: Fresh preparation recommended for critical applications to avoid hydrolysis or oxidation [1]
4.2.2 Membrane Preparation
  • Cell Lysis: Use preferred method (microfluidization, sonication, or French press)
  • Membrane Isolation: Centrifuge lysate at 20,000 × g for 30 minutes to remove insoluble debris [5]
  • Membrane Pellet: Collect membrane fraction by ultracentrifugation at 100,000 × g for 45-60 minutes
  • Resuspension: Suspend membrane pellet in appropriate buffer (e.g., 50 mM Tris-Cl, pH 7.9, 150 mM NaCl) to desired protein concentration
4.2.3 Solubilization Process
  • Detergent Addition: Add this compound stock solution to membrane suspension to achieve final concentration of 1-2% (w/v) - well above its CMC
  • Incubation: Mix gently and incubate for 2-3 hours at 4°C with continuous gentle agitation
  • Clarification: Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes
  • Supernatant Collection: Carefully collect supernatant containing solubilized membrane proteins
4.2.4 Rapid Screening Approach

For high-throughput applications, a modified microscale screening protocol can be implemented [4]:

  • Scale Reduction: Perform solubilization in 96-well format with 100-200 μL total volume
  • Detergent Variation: Test this compound alongside other detergents at varying concentrations (0.5-2%)
  • Rapid Assessment: Analyze solubilization efficiency by fluorescence-detection size-exclusion chromatography (FSEC) when using GFP-tagged constructs
Refolding Protocol with this compound

This compound has demonstrated particular utility in refolding membrane proteins [1]:

  • Denatured Protein: Start with membrane protein denatured in agents such as 6 M guanidinium hydrochloride
  • Rapid Dilution: Perform 50-fold dilution into refolding buffer containing this compound at concentrations above its CMC
  • Buffer Composition: Use refolding buffer such as 200 mM NaCl, 50 mM HEPES, pH 7.4
  • Temperature Control: Conduct refolding at 4°C to minimize aggregation
  • Assessment: Monitor refolding success by fluorescence polarization spectroscopy or other functional assays
Quality Assessment Methods
4.4.1 Size-Exclusion Chromatography (SEC)
  • Column Selection: Appropriate SEC column (e.g., Superose 6 Increase, Superdex 200)
  • Buffer Condition: Use running buffer containing 0.1-0.5× CMC of this compound (approximately 0.76-3.8 mM)
  • Analysis: Look for single, symmetric peak indicating monodisperse preparation [4]
4.4.2 Fluorescence-Based Thermal Stability Assay
  • Principle: Use CPM dye to monitor exposure of hydrophobic regions during thermal denaturation [6]
  • Protocol:
    • Label native cysteines with CPM dye
    • Perform thermal ramp while monitoring fluorescence
    • Determine melting temperature (Tm) as stability indicator
  • Application: Optimize buffer conditions and detergent combinations for maximum stability

Troubleshooting Guide

Table 3: Common Issues and Solutions with this compound Solubilization

Problem Potential Causes Solutions Preventive Measures
Poor Solubilization Insufficient detergent concentration, inappropriate buffer conditions Increase this compound concentration (up to 3%), adjust pH/salt, pre-screen conditions in small scale Perform detergent screening, optimize buffer conditions empirically
Protein Aggregation Destabilizing conditions, detergent too weak for specific protein, rapid detergent removal Test milder detergents (DDM), add stabilizing lipids, slow down dilution/removal steps Include stability screens, use thermal shift assays to identify stabilizers
Low Activity Partial denaturation, loss of cofactors, inappropriate detergent environment Test refolding protocols, add essential lipids/cofactors, switch to milder detergents Implement activity assays early, consider lipid supplementation
Rapid Precipitation Critical detergent concentration falling below CMC, detergent degradation Maintain this compound above CMC during buffer exchanges, use fresh detergent stocks Monitor detergent concentrations, avoid prolonged storage

Applications in Structural Biology

This compound finds particular utility in several structural biology applications:

Crystallography

While not the most commonly used detergent for membrane protein crystallization, this compound can be valuable in specific cases [2]:

  • Initial Extraction: Used for initial solubilization before detergent exchange for crystallization
  • Specialized Cases: Employed directly in crystallization trials for proteins that require its specific hydrophobic-hydrophilic balance
  • Detergent Mixtures: Combined with other detergents or additives to optimize crystal contacts
Cryo-Electron Microscopy

For single-particle cryo-EM, this compound can serve as [7]:

  • Solubilization Agent: Initial extraction before transition to amphipols or nanodiscs
  • Stabilization Agent: Maintaining stability during grid preparation when compatible with the protein
  • Screening Tool: Identifying optimal detergent conditions through rapid screening approaches

Conclusion

This compound represents a valuable intermediate-strength detergent in the membrane protein researcher's toolkit. Its defined physicochemical properties, including a CMC of 7.6 mM and aggregation number of approximately 25, make it particularly suitable for specific applications where stronger detergents may be too denaturing while milder detergents lack sufficient solubilizing power [1]. The protocols outlined herein provide researchers with comprehensive guidance for implementing this compound in membrane protein solubilization, refolding, and stabilization workflows.

When incorporated into systematic detergent screening strategies, this compound increases the likelihood of successfully generating stable, monodisperse membrane protein preparations suitable for biophysical characterization, functional studies, and structure determination. Its position in the Cymal series with cyclohexyl-modified hydrophobic tails offers a distinct alternative to straight-chain maltoside detergents, contributing to the diverse detergent toolbox necessary for tackling the challenges of membrane protein structural biology.

References

Comprehensive Application Notes and Protocols for Cymal-4 in Membrane Protein Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymal-4

This compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent renowned for its effectiveness in solubilizing and stabilizing membrane proteins while preserving their structural integrity and functional activity. Its balanced hydrophilicity-lipophilicity and mild detergent properties make it particularly valuable for structural biology applications, including protein crystallization and single-particle cryo-electron microscopy (cryo-EM). The unique cyclohexyl ring in its hydrophobic tail contributes to strong adhesive interactions with membrane proteins while maintaining relatively low critical micelle concentration, enabling effective solubilization at moderate concentrations [1] [2].

Key Biochemical Properties of this compound

Table 1: Fundamental properties of this compound critical for experimental planning

Property Value Experimental Significance
Molecular Formula C₂₂H₄₀O₁₁ Determines chemical compatibility and analytical detection
Molecular Weight 480.5 g/mol Essential for molar concentration calculations
Critical Micelle Concentration (CMC) 7.6 mM [1] Defines minimum working concentration for micelle formation
Aggregation Number 45 [1] Indicates micelle size (approximately 21.6 kDa)
Micellar Molecular Weight ~21.6 kDa [1] Important for size exclusion chromatography considerations

Table 2: Comparison of this compound with common maltoside detergents

Detergent CMC (mM) Aggregation Number Key Advantages Optimal Use Cases
This compound 7.6 [1] 45 [1] Balanced hydrophilicity-lipophilicity, excellent protein stabilization General membrane protein purification, crystallization trials
n-Dodecyl-β-D-Maltoside (DDM) 0.17 [1] 78-149 [1] Strong solubilization power, high protein stability Difficult-to-solubilize proteins, long-term stabilization
n-Octyl-β-D-Glucoside (OG) 25 [1] 27-100 [1] High CMC enables easy removal Applications requiring detergent removal, functional assays

This compound Solubilization Screening Protocol

Principle

Initial screening identifies optimal this compound concentration for efficiently extracting the target membrane protein from lipid bilayers while maintaining structural integrity. This protocol uses a 96-well format for high-throughput compatibility [3].

Materials
  • Membrane preparation containing target protein
  • This compound stock solution (10% w/v in buffer)
  • Solubilization buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol
  • Ultracentrifuge and compatible tubes
  • SDS-PAGE equipment or affinity purification system for analysis
Step-by-Step Procedure
  • Prepare detergent dilution series: Create this compound concentrations from 0.5× to 2× CMC (3.8-15.2 mM) in solubilization buffer.
  • Combine membrane preparation with equal volumes of detergent solutions to achieve final concentrations.
  • Incubate with gentle mixing for 2 hours at 4°C.
  • Separate solubilized fraction by centrifugation at 100,000 × g for 45 minutes at 4°C.
  • Analyze supernatant for target protein content using SDS-PAGE, Western blot, or activity assays.
  • Select optimal concentration that maximizes solubilization yield while maintaining protein stability.

Comprehensive Purification Workflow

The following diagram illustrates the complete membrane protein purification process using this compound:

G Start Membrane Preparation (Isolate membranes containing target protein) Solubilization Solubilization Screening (Test this compound concentrations 0.5× to 2× CMC) Start->Solubilization Clarification Clarification (Centrifuge 100,000 × g 45 min, 4°C) Solubilization->Clarification AffinityPurification Affinity Purification (Immobilized metal affinity or other chromatography) Clarification->AffinityPurification BufferExchange Buffer Exchange/Concentration (Replace with fresh this compound above CMC) AffinityPurification->BufferExchange Analysis Quality Analysis (Size exclusion chromatography, activity assays, cryo-EM) BufferExchange->Analysis Storage Storage/Application (Cryo-EM, crystallization, functional studies) Analysis->Storage

Large-Scale Solubilization and Purification
  • Solubilize membrane preparation at optimal this compound concentration determined from screening (typically 1-2× CMC) using a buffer-to-membrane ratio of 10:1 (v:w) [3].
  • Incubate with gentle agitation for 2-4 hours at 4°C.
  • Clarify by ultracentrifugation at 100,000 × g for 45 minutes at 4°C.
  • Purify supernatant using appropriate chromatography (IMAC for His-tagged proteins, affinity, or ion-exchange).
  • Concentrate and exchange buffer to remove excess detergent and impurities while maintaining this compound above CMC.
  • Assess purity and monodispersity by size exclusion chromatography and SDS-PAGE.

This compound in Structural Biology Applications

Cryo-Electron Microscopy Sample Preparation

For single-particle cryo-EM analysis, which has become a predominant technique for membrane protein structure determination [4]:

  • Purify protein in this compound following the standard protocol.
  • Optimize this compound concentration to 1-2× CMC (7.6-15.2 mM) in the vitrification buffer.
  • Ensure sample homogeneity through size exclusion chromatography immediately before grid preparation.
  • Prepare cryo-EM grids using standard vitrification methods, maintaining this compound throughout the process.

This compound's relatively small micellar size (hydrodynamic radius ~3.2 nm) reduces background noise in cryo-EM images, enhancing resolution by minimizing the "detergent cloud" effect [1].

Protein Crystallization

This compound has demonstrated particular utility in membrane protein crystallization:

  • Screen crystallization conditions using this compound at concentrations near its CMC.
  • Consider lipidic cubic phase (LCP) crystallization where this compound can be used at low concentrations to minimize adverse effects on the LCP structure [3].
  • Optimize detergent concentration during crystallization trials, as some detergents at certain concentrations can cause swelling of the LCP and formation of lipidic sponge phase [3].

Troubleshooting and Optimization Guide

Table 3: Common issues and solutions when using this compound

Problem Potential Cause Solution
Low solubilization yield Insufficient detergent concentration Increase this compound concentration to 2× CMC; extend incubation time
Protein aggregation Destabilization from harsh solubilization Reduce this compound concentration; add stabilizing lipids; shorten solubilization time
Loss of activity Removal of essential lipids Include native lipids during solubilization; use gentler detergent:protein ratios
Poor cryo-EM results Detergent background interference Ensure this compound concentration is precisely at CMC; consider detergent exchange

Technical Considerations and Best Practices

Stability and Handling
  • Prepare fresh this compound solutions to prevent hydrolysis and oxidation [1]
  • Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles
  • Filter solutions through 0.22μm filters before use
Concentration Optimization
  • Always maintain this compound above its CMC (7.6 mM) during all purification steps
  • For specific applications like fluorescence spectroscopy, operate near CMC to minimize interference
  • When using fluorescence polarization assays, the apparent dissociation constants (Kd) for this compound with β-barrel membrane proteins range from 4.5 to 5.7 mM [1]
Compatibility with Downstream Applications

This compound demonstrates excellent compatibility with various structural and functional studies:

  • Size exclusion chromatography: Produces monodisperse peaks indicating homogeneous preparations [1]
  • Activity assays: Maintains enzymatic function for many membrane proteins
  • Structural studies: Provides stability without interfering with crystal formation or EM grid preparation

Conclusion

This compound serves as a versatile and effective detergent for membrane protein purification, particularly suited for structural biology applications. Its well-characterized properties, optimal CMC, and excellent protein-stabilizing characteristics make it an invaluable tool for researchers pursuing high-resolution structure determination of challenging membrane protein targets. The protocols outlined herein provide a comprehensive framework for implementing this compound in membrane protein research, from initial solubilization screening to final structural analysis.

References

how to use Cymal-4 in cryo-EM sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Cymal-4 Usage in Cryo-EM: Current Trends

Based on a review of membrane protein structures solved at high resolution by cryo-EM, here is a summary of how detergents like this compound are generally applied. The data consolidates practices from 302 scientific manuscripts published between 2021 and 2022 [1] [2] [3].

Application Stage Most Common Detergent(s) Reported Use of this compound (or related glucoside detergents)
Protein Extraction DDM (n-Dodecyl-β-D-maltopyranoside) Used, though less frequently than DDM [4]
Vitrification LMNG (Lauryl Maltose Neopentyl Glycol) Sometimes present; may be exchanged for amphiphiles/nanodiscs [1] [2]

For context, the analysis notes that DDM is the most popular detergent for the initial extraction of membrane proteins from the cell membrane, prized for its mildness and ability to maintain protein stability [1] [4]. However, by the vitrification stage, researchers often exchange the initial detergent for more stabilizing agents like amphipols or incorporate the protein into lipid nanodiscs to create a more native-like environment [1] [2] [3].

General Workflow for Detergent Use in Membrane Protein Cryo-EM

The following diagram outlines the general workflow for preparing a membrane protein sample for single-particle cryo-EM analysis, illustrating where detergent selection and optimization come into play.

Start Membrane Protein Purification A Extract with Detergent (e.g., DDM, this compound) Start->A B Purify Protein A->B C Evaluate Sample Quality (Purity, Homogeneity, Activity) B->C C->A Needs optimization D Vitrification Prep C->D Sample passes QC E Optimize Grid & Conditions D->E E->D Iterative refinement F Apply to Grid & Vitrify E->F End Cryo-EM Data Collection F->End

Workflow Stage Details
  • Sample Quality Control (QC): Before proceeding to the cryo-EM grid, your sample must be of high quality. Key benchmarks include [5]:

    • Purity: >99% pure as assessed by techniques like SDS-PAGE and size-exclusion chromatography.
    • Homogeneity: The protein particles should be in a uniform conformational state. Dynamic Light Scattering (DLS) and negative-stain EM are critical tools for this assessment.
    • Activity: Whenever possible, demonstrate that the purified protein is functionally active, as this is a strong indicator of structural integrity.
  • Optimize Grid & Conditions: This is a critical and often iterative optimization phase [5]:

    • Grid Type: Carbon on gold grids are frequently used for small membrane proteins [4]. The hydrophobicity of the grid surface must be considered, as it affects how the sample adsorbs and distributes.
    • Detergent Concentration: Finding the right concentration is crucial. The micelle size formed by glucoside detergents like this compound can be similar to that of DDM, which is a key factor for the particle size and behavior in vitreous ice [4].
    • Vitrification Method: Standard blotting-based plunging is most common, but new microfluidic methods are emerging for time-resolved studies [6].

Recommendations for Your Research

To proceed with your work on this compound, I suggest the following practical steps:

  • Consult Primary Literature: Search the Protein Data Bank (PDB) for membrane proteins similar to your target that have been solved using cryo-EM. The associated publications often contain detailed methods sections with specific detergent concentrations and protocols.
  • Leverage Supplier Resources: Companies that sell detergents like this compound often provide product information sheets with suggestions for solubilization and stability experiments. The webinar resource from ThermoFisher mentioned in the search results could be a starting point [7].
  • Systematic Screening: Given the lack of a one-size-fits-all protocol, be prepared to empirically test a range of this compound concentrations and conditions (e.g., in the presence of additives like cholesterol) during the vitrification step to find what works best for your specific protein [1] [4].

References

The Role of Detergents in Membrane Protein Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Membrane proteins are insoluble in aqueous solutions due to their hydrophobic surfaces. Detergents are essential for extracting them from lipid membranes and maintaining them in a soluble form for purification and crystallization [1]. The membrane protein, surrounded by a belt of detergent molecules, forms a protein-detergent complex (PDC) that behaves like a soluble protein in solution [1].

A critical parameter for any detergent is its Critical Micelle Concentration (CMC), which is the concentration at which detergent molecules spontaneously form micelles. During crystallization, working above the CMC is vital to maintain a homogeneous population of PDCs and prevent protein aggregation or denaturation [1].

Maltoside-Based Detergents for Crystallization

While your search for "Cymal-4" did not yield specific results, the available literature provides data on closely related maltoside-based detergents. This compound likely shares properties with these common detergents. The table below summarizes key detergents in the Cymal family and other frequently used maltosides [1].

Detergent Name Common Abbreviation CMC (mM) Comments and Applications
Cymal-5 CYMAL-5 2.40 5-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1].
Cymal-6 CYMAL-6 0.56 6-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1].
n-Octyl-β-D-maltopyranoside OM, β-OM 19.50 A very common, relatively high-CMC detergent; often used in initial screens [1].
n-Nonyl-β-D-maltopyranoside NM, β-NM 6.00 A medium-chain length maltoside [1].
n-Decyl-β-D-maltopyranoside DM 1.80 A medium-chain length maltoside [1].
n-Dodecyl-β-D-maltopyranoside DDM 0.17 A very common, low-CMC detergent; known for its mild, stabilizing properties [1].

Compounds like this compound, with their cyclohexyl ring head group, are part of a strategy to use detergents with bulkier hydrophobic groups. These are often milder and can better mimic the native lipid environment, which helps maintain the stability and function of membrane proteins during the lengthy crystallization process [1].

A General Protocol for Detergent Screening and Crystallization

The following workflow visualizes the key stages of membrane protein crystallization. You can adapt this general framework for this compound by substituting it in the relevant steps.

G Start Start: Membrane Protein in Cell Membranes A Solubilize Membrane with Detergent Cocktails Start->A Cell Lysis B Initial Purification (IMAC, SEC) A->B Centrifuge C Detergent Screening (Stability & Monodispersity) B->C Assess by SEC/SEC-MALS D Final Purification Homogeneous PDC C->D Select Best Detergent (e.g., this compound) E Initial Crystallization Screening (Vapor Diffusion) D->E Concentrate Protein F Optimization (pH, Precipitant, Additives) E->F Identify 'Hits' End End: X-ray Data Collection F->End Harvest Crystals

The success of crystallization is highly dependent on the preparation of a pure, homogeneous, and stable protein solution. The general criteria for a protein sample suitable for crystallization are >98% pure, >95% homogeneous, and >95% stable when stored at 4°C for a week at the concentration used for crystallization [2].

Key Experimental Procedures
  • Screening for an Appropriate Detergent (Including this compound) This is a critical early step to find the optimal detergent for your specific protein [2].

    • Procedure:
      • Resuspend isolated membrane pellets (from Step 16 of a general membrane prep) in buffer.
      • Aliquot the membrane suspension into multiple tubes.
      • To each tube, add an equal volume of a solubilization buffer containing 1-2% of a different detergent. Include this compound alongside common detergents like DDM, OG, and LDAO for comparison [2].
      • Gently agitate the mixtures for 12-18 hours at 4°C to solubilize the protein.
      • Centrifuge at high speed (e.g., 100,000g) for 30 minutes to pellet unsolubilized material.
      • Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and western blot to determine which detergent most effectively extracted your target protein [2].
  • Assessing Stability for Crystallization After initial purification, the behavior of the PDC must be characterized.

    • Size-Exclusion Chromatography (SEC): Analyze the protein sample on a column pre-equilibrated with a buffer containing a concentration of this compound well above its CMC (e.g., 2-3 times the CMC). A sharp, symmetrical peak indicates a monodisperse sample, which is a positive sign for crystallization. A broad or multiple peaks suggest heterogeneity or aggregation [2] [3].
    • Thermal or Chemical Stability Assays: Use fluorescence-based or light-scattering assays to determine the protein's stability over time in the presence of this compound compared to other detergents. A stable protein will retain its structure and function longer [2].
  • Crystallization by Vapor Diffusion This is the most common and successful method for crystallizing membrane proteins [1].

    • Procedure:
      • Setup: Use 24-well or 96-well plates. The reservoir is filled with a precipitant solution (e.g., 500-1000 µL).
      • Protein Drop: Mix your purified, this compound-solubilized protein sample with the reservoir solution at a typical ratio of 1:1 to 2:1 (protein:precipitant). The total drop volume can range from 200 nL to 2 µL.
      • Equilibration: Seal the plate. Water vapor diffuses from the drop to the more concentrated reservoir, slowly increasing the concentration of both the protein and the precipitant in the drop. This gradual process encourages the formation of a supersaturated state, leading to nucleation and crystal growth [1].
      • Optimization: If initial crystals (microcrystals, clusters, needles) are obtained, systematically vary parameters like pH, precipitant concentration, and temperature to improve crystal size and quality [4]. Adding small molecules or ligands can also enhance crystal formation [4].

Key Considerations for Using this compound

  • Handling and Storage: Maltoside detergents are sensitive to hydrolysis and microbial contamination. Stock solutions should be prepared fresh or stored frozen in aliquots, and working solutions should be kept sterile and used promptly.
  • CMC in Practice: The reported CMC is a guideline. The effective CMC can be influenced by the protein itself, buffer salts, and temperature. Always use a concentration sufficiently above the CMC.
  • Compatibility with Additives: Crystallization often requires additives. Ensure that salts, PEGs, or other small molecules in your screen are compatible with this compound and do not cause its precipitation.

References

Comprehensive Guide to Cymal-4 Alternatives for Membrane Protein Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Maltoside-Based Detergents in Membrane Protein Research

Membrane protein structural biology faces significant challenges due to the inherent instability of these proteins once extracted from their native lipid environments. Detergents serve as crucial membrane mimetics that facilitate the extraction, solubilization, and stabilization of membrane proteins for biochemical characterization and structural studies. Among these, maltoside-based detergents have emerged as particularly valuable tools due to their favorable physicochemical properties and ability to maintain protein stability. The gold standard detergent DDM (n-Dodecyl-β-D-Maltoside) has been widely adopted for initial membrane protein extraction, but researchers often require alternatives with different properties for specific applications. Cymal-4 (4-Cyclohexyl-1-butyl-β-D-maltoside) represents one such alternative with a cyclohexyl group in its hydrophobic tail that modifies its behavior compared to straight-chain maltosides.

The critical importance of detergent selection cannot be overstated in membrane protein research, as approximately 50% of current pharmaceutical drugs target membrane proteins, yet they represent less than 2% of the experimentally identified structures in the Protein Data Bank [1] [2]. This disparity highlights the technical challenges in membrane protein structural biology, with detergent optimization being a crucial factor for success. Recent advances in single-particle cryo-electron microscopy (cryo-EM SPA) have dramatically increased membrane protein structure determination, with a 174% increase in MP structures solved at better than 3.0 Å resolution in 2022 compared to 2020 [3]. This technical revolution has further emphasized the need for optimized detergent strategies that maintain membrane protein stability throughout the purification and structural analysis pipeline.

Properties and Comparison of Maltoside-Based Detergents

Key Detergent Properties and Their Functional Significance
  • Critical Micelle Concentration (CMC): The CMC represents the detergent concentration at which micelle formation occurs, with lower values indicating micelles that remain stable at higher dilutions. This property is crucial for maintaining protein stability during purification steps that involve dilution. DDM has a particularly low CMC of 0.17 mM in water, contributing to its excellent stabilizing properties [4] [5].

  • Micelle Molecular Weight: This property influences the size of the protein-detergent complex, which can impact chromatographic separation and structural analysis. DDM micelles have a molecular weight of approximately 50,000 g/mol, creating a significant hydration shell around the protein [4].

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the detergent's affinity for polar versus nonpolar environments, with optimal values for membrane protein stabilization typically falling between 11-14 [6]. This balance ensures effective interaction with both the hydrophobic transmembrane domains and hydrophilic extramembraneous regions.

Comparative Analysis of Maltoside-Based Detergents

Table 1: Properties of Maltoside-Based Detergents for Membrane Protein Research

Detergent Molecular Weight (g/mol) CMC (mM) Aggregation Number Special Properties Primary Applications
DDM 510.6 [4] 0.17 (in water) [4] ~50,000 micelle MW [4] Gold standard, mild stabilization Initial extraction, general stabilization [6]
This compound ~539 (estimated) Not specified in results Not specified Cyclohexyl group in tail Alternative to DDM for specific targets [7]
Cymal-5 ~553 (estimated) Not specified in results Not specified Slightly longer cyclohexyl chain Alternative to DDM for specific targets [7]
LMNG ~906 (estimated) Extremely low Not specified Rigid neopentyl glycol core Stabilization of challenging proteins (e.g., GPCRs) [6]
GDN ~807 (estimated) Low Not specified Steroid-based backbone Sensitive eukaryotic proteins [6]
DM ~483 (estimated) Higher than DDM Smaller micelles Shorter alkyl chain Crystallization, exchange after extraction
TTG-8,12 ~880 (estimated) Not specified Not specified Unsymmetric alkyl chains Enhanced stability for challenging MPs [6]

The table above illustrates the diversity available within maltoside-based detergents, with each offering distinct advantages for specific applications. This compound and Cymal-5 represent DDM alternatives with cyclohexyl modifications that alter their hydrophobic properties compared to straight-chain alkyl detergents. These detergents are particularly valuable when researchers encounter challenges with DDM stabilization or need to optimize conditions for specific membrane protein targets. Recent research has focused on developing novel detergent designs with enhanced stabilization properties, including unsymmetric variants like TTG-8,12 that incorporate two different alkyl chains to better match the hydrophobic dimensions of membrane proteins [6].

Advanced Detergent Designs and Formulations

Designer Detergents with Enhanced Stabilization Properties

Recent innovations in detergent design have focused on addressing the limitations of conventional detergents for challenging membrane protein targets. Unsymmetric TTGs represent a novel class of detergents that incorporate two different alkyl chains (long and short) into a triazine-based triglucoside structure [6]. These detergents were specifically designed to optimize the match between detergent hydrophobic dimensions and the transmembrane domains of membrane proteins. In experimental evaluations, TTG-8,12 demonstrated superior efficacy in stabilizing model membrane proteins, including G protein-coupled receptors, compared to both the original symmetric TTGs and the gold standard detergent DDM/LMNG [6]. This enhanced performance highlights the importance of detergent unsymmetry as a design principle for improving membrane protein stabilization.

Detergent Mixtures for Enhanced Stabilization
  • DDM/CHS Formulation: A pre-formulated mixture of DDM and cholesteryl hemisuccinate (CHS) in a 10:1 ratio provides enhanced stabilization for many membrane proteins [4]. This ready-to-use solution contains DDM (100 mg/mL) and CHS (10 mg/mL) with typical working concentrations of 1% DDM/0.1% CHS for protein extraction and 0.1% DDM/0.01% CHS for protein purification [4]. The addition of CHS contributes to the stabilization of large unilamellar vesicles and is particularly beneficial for structurally sensitive proteins.

  • Application-Specific Formulations: The DDM/CHS mixture has demonstrated particular utility in single-particle cryo-EM analysis, where maintenance of structural integrity is paramount [4]. In recent studies evaluating Plasmodium falciparum membrane-bound pyrophosphatases, the combination of DDM with CHS provided the highest solubility at 88%, outperforming several other detergents including this compound, Cymal-5, and LMNG [7]. This highlights the importance of empirical testing for identifying optimal detergent conditions for specific protein targets.

Detergent-Free Membrane Mimetic Systems

Amphipols and Their Applications

Amphipols represent a significant advancement in membrane protein stabilization that can reduce or eliminate dependence on detergents. These short, flexible amphipathic polymers were first synthesized in 1996 and function by binding to the transmembrane domains of membrane proteins [1]. The most widely used variant, A8-35, has a molecular weight of approximately 4.3 kDa and forms a compact layer approximately 1.5-2 nm thick around the transmembrane domain [1]. Unlike detergent micelles, membrane protein/amphipol complexes are remarkably difficult to dissociate and do not depend on CMC values for stability [1]. This property makes them particularly valuable for applications requiring high stability, such as structural biology and functional assays.

The process of transferring membrane proteins from detergents to amphipols typically involves hydrophobic adsorption beads such as Bio-Beads SM-2, Amberlite-XAD-2, or the more cost-effective alternative PuroSorb PAD600 beads [1]. These polystyrene or polydivinylbenzene beads selectively adsorb detergents while leaving amphipols and membrane proteins in solution. Recent research has demonstrated that PAD600 beads are effective for detergent removal when the mass ratio of membrane protein to amphipol is increased up to 1:10 [1]. This approach provides a cost-effective strategy for membrane protein isolation and purification that avoids the destabilizing effects of detergents.

Nanodisc Technologies

Table 2: Comparison of Membrane Mimetic Systems for Membrane Protein Research

System Composition Stabilization Mechanism Advantages Limitations
Detergent Micelles Single tail/head group molecules Micelle formation around TM domain Universal extraction, easy manipulation Dynamic, often destabilizing [1]
Amphipols Amphipathic polymers Direct binding to TM surface High stability, CMC-independent Limited extraction capability [1]
Nanodiscs (MSP) Lipids + Membrane Scaffold Proteins Lipid bilayer disc surrounded by MSP Native-like lipid environment Requires detergent for reconstitution [8]
Polymer Nanodiscs Lipids + Amphiphilic Polymers Lipid bilayer disc surrounded by polymer Enhanced stability, direct extraction Sensitivity to divalent cations [8]
Peptide Nanodiscs Lipids + Engineered Peptides Lipid bilayer disc surrounded by peptide Direct extraction, tunable properties Emerging technology [8]

Recent advances in nanodisc technology have enabled detergent-free reconstitution of membrane proteins through the development of engineered membrane scaffold peptides. The DeFrND technology utilizes chemically modified Apolipoprotein-A1 mimetic peptides to directly extract membrane proteins from native cell membranes into nanoscale discoids without requiring initial detergent solubilization [8]. This approach potentially preserves the precise composition and asymmetry of native membranes, which is often lost in traditional detergent-mediated reconstitution. In functional studies, the MalFGK2 transporter embedded in peptide-based nanodiscs maintained its coupled ATPase activity, responding to maltose and maltose-binding protein similarly to proteoliposomes, whereas the same protein in polymer nanodiscs was inactive [8]. This highlights the importance of selecting appropriate membrane mimetics that maintain the functional properties of the target protein.

Experimental Protocols and Methodologies

Detergent Screening Protocol for Membrane Protein Solubilization

Objective: To identify optimal detergents for solubilizing and stabilizing a target membrane protein.

Materials:

  • Membrane preparation containing target protein
  • Detergent stocks: DDM, this compound, LMNG, GDN, DM, and others as needed
  • Resuspension buffer: 50 mM MES-NaOH (pH 6.5), 20% (v/v) glycerol, 50 mM KCl, 5 mM MgCl₂, 1.33 mM DTT, protease inhibitors
  • Ultracentrifuge and appropriate tubes
  • SDS-PAGE equipment or other protein quantification method

Procedure:

  • Membrane Preparation: Isolate membranes from expressing cells using differential centrifugation. Resuspend membrane fraction to a total protein concentration of 2.5 mg/mL in resuspension buffer supplemented with relevant ligands or cofactors (e.g., 0.03 mM Na₂PPi for pyrophosphatases) [7].

  • Detergent Solubilization: Aliquot membrane suspension into separate tubes and add detergents to achieve 1% (w/v) final concentration for each detergent being tested. Include a DDM/CHS condition with 1% DDM + 0.2% CHS for comparison [7].

  • Incubation: Incubate mixtures with shaking at 300 rpm at 4°C for optimal solubilization. Time course experiments may be performed (1-4 hours) to determine minimal effective solubilization time [7].

  • Separation: Ultracentrifuge samples at 100,000 × g for 1 hour to pellet unsolubilized material.

  • Analysis: Compare protein content in supernatants (solubilized fraction) and pellets using SDS-PAGE with quantitative detection methods (e.g., GFP fluorescence for tagged proteins, or immunoblotting). Calculate solubilization efficiency as percentage of total protein in supernatant [7].

  • Stability Assessment: Incubate solubilized proteins at preferred experimental temperatures and evaluate stability over time (e.g., 24-72 hours) using native PAGE, size exclusion chromatography, or activity assays.

This protocol was successfully applied to Plasmodium falciparum pyrophosphatase, revealing that DDM/CHS provided 88% solubilization efficiency, outperforming other detergents including this compound and Cymal-5 [7].

Detergent Removal and Amphipol Exchange Protocol

Objective: To transfer membrane proteins from detergents to amphipols while maintaining protein stability and function.

Materials:

  • Purified membrane protein in detergent solution
  • Amphipol A8-35 or similar
  • Hydrophobic adsorption beads (Bio-Beads SM-2 or PAD600)
  • Size exclusion chromatography columns
  • Appropriate assay buffers for functional testing

Procedure:

  • Preparation: Determine detergent concentration in the purified membrane protein sample. Calculate the required amount of adsorption beads based on 20 times the weight of detergent [1]. Pre-wet beads according to manufacturer recommendations.

  • Amphipol Addition: Add amphipol to the membrane protein solution at varying mass ratios of membrane protein to amphipol, testing conditions from 1:2 to 1:10 to optimize for specific targets [1].

  • Detergent Removal: Add pre-wetted adsorption beads to the protein-amphipol mixture. Incubate with gentle agitation at 4°C for 2 hours [1].

  • Bead Removal: Separate the solution from beads by gentle centrifugation or column filtration.

  • Purification: Purify the membrane protein-amphipol complex by size exclusion chromatography to remove excess amphipol and any residual detergent [1].

  • Validation: Analyze complex formation using native PAGE, evaluate protein stability by thermal shift assays, and verify functional integrity through activity assays when available.

This method enables the preparation of stable membrane protein-amphipol complexes that are suitable for structural studies and functional characterization without the destabilizing effects of detergents. The use of cost-effective PAD600 beads makes this approach accessible for high-throughput applications [1].

Workflow Visualization and Decision Framework

To assist researchers in selecting and implementing the most appropriate alternatives to this compound and DDM, we have developed comprehensive workflow diagrams that outline key decision points and experimental pathways.

Detergent Selection and Optimization Workflow

detergent_selection Start Start: Membrane Protein Stabilization Extract Initial Extraction with DDM (1%) Start->Extract TestStability Stability Assessment (SEC, Activity, Thermofluor) Extract->TestStability Stable Stable? TestStability->Stable AltDetergent Screening Alternative Detergents: - LMNG - GDN - this compound/Cymal-5 - Novel TTGs Stable->AltDetergent No DetergentFree Consider Detergent-Free Systems: - Amphipols - Nanodiscs - Peptide Scaffolds Stable->DetergentFree Still Unstable Success Stable Protein Proceed to Structural Studies Stable->Success Yes Optimize Optimize Conditions: - Add CHS (0.1-0.2%) - Test lipid supplements - Temperature optimization AltDetergent->Optimize DetergentFree->Success Stabilized Optimize->Stable

Diagram Title: Membrane Protein Stabilization Workflow

This workflow illustrates the iterative process of membrane protein stabilization, emphasizing the role of alternative detergents and detergent-free systems when initial DDM extraction proves insufficient. The pathway highlights the importance of systematic detergent screening and the value of additives like CHS for enhancing stability. Recent research indicates that novel TTGs and designed amphipols can rescue challenging targets that resist stabilization by conventional detergents [6] [8].

Membrane Mimetic System Decision Framework

mimetic_framework Start Selecting Membrane Mimetic Based on Research Goal Goal Primary Research Objective Start->Goal Crystallography X-ray Crystallography Goal->Crystallography High-Resolution Structure CryoEM Single-Particle Cryo-EM Goal->CryoEM Structural Biology Cryo-EM Functional Functional/Activity Assays Goal->Functional Biochemical Characterization DrugDisc Drug Discovery Screening Goal->DrugDisc Compound Screening CrystRec Recommended: Small micelles (DM, OG) or Bicelles Crystallography->CrystRec CryoEMRec Recommended: LMNG, GDN, DDM/CHS, Amphipols CryoEM->CryoEMRec FuncRec Recommended: Nanodiscs, Amphipols, DDM/CHS Functional->FuncRec DrugRec Recommended: Stable detergents (LMNG, TTG-8,12) DrugDisc->DrugRec

Diagram Title: Membrane Mimetic Selection Based on Research Objective

This decision framework correlates research objectives with appropriate membrane mimetic systems, highlighting how detergent selection should align with experimental goals. For structural biology using cryo-EM, LMNG and GDN have been particularly successful, appearing in over 450 structural studies in the past decade [6]. For functional studies that require a more native environment, nanodiscs and amphipols provide superior performance by maintaining lipid-protein interactions and complex integrity [8].

Conclusion and Future Perspectives

The landscape of detergents and membrane mimetics for membrane protein research has expanded significantly beyond traditional options like this compound and DDM. The development of novel detergent designs such as unsymmetric TTGs and the refinement of detergent-free systems including amphipols and peptide-based nanodiscs provide researchers with an extensive toolkit for tackling challenging membrane protein targets. These advances are particularly timely given the increasing emphasis on membrane protein structural biology driven by cryo-EM technologies and pharmaceutical development needs.

References

Comprehensive Application Notes: Utilizing Cymal-4 in Membrane Protein Stability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymal-4 in Membrane Protein Stabilization

This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent frequently employed in membrane protein structural biology for its effectiveness in extracting, solubilizing, and stabilizing integral membrane proteins (IMPs). As maltoside-based detergents represent one of the most successful families for membrane protein crystallography, this compound occupies a important position with its cyclohexyl moiety modulating hydrophobicity compared to traditional alkyl chain maltosides. The critical challenge in membrane protein research lies in maintaining protein stability once extracted from their native lipid bilayer environment, as IMPs are prone to unproductive aggregation and denaturation when inadequately solvated by detergents [1] [2].

The significance of detergent screening for membrane protein stabilization cannot be overstated, with studies indicating that only a small subset of available detergents has yielded the majority of membrane protein structures solved to date [3]. This compound has demonstrated particular utility in improving solubility of challenging membrane proteins that precipitate in more common detergents like DDM (n-dodecyl-β-D-maltopyranoside). Research has documented cases where this compound, sometimes in combination with other detergents like Foscholine-10, enabled concentration of membrane proteins to levels sufficient for crystallization trials where conventional detergents had failed [4].

This compound Properties and Relevance to Protein Stability

Key Physicochemical Properties

Table 1: Physicochemical properties of this compound compared to common membrane protein detergents

Detergent Formula Weight (Da) Aggregation Number (Nagg) CMC (mM) Micellar Weight (kDa)
This compound 481 ~25 ~7.6 12
DDM 511 ~78-149 ~0.17 70
DM 483 ~69 ~1.8 33
OG 292 ~27-100 ~25 25
CHAPS 615 ~10 ~5.9 6

This compound possesses several structural features that contribute to its membrane protein-stabilizing properties. The detergent consists of a maltose head group connected via a butyl spacer to a cyclohexyl ring, creating a balanced hydrophobicity profile that effectively interacts with transmembrane domains while maintaining water solubility. With a critical micelle concentration (CMC) of approximately 7.6 mM and a relatively small aggregation number of ~25, this compound forms modest-sized micelles of about 12 kDa [1]. This intermediate size provides sufficient hydrophobic environment to maintain protein fold while potentially facilitating crystal contacts due to smaller micellar size compared to longer-chain detergents like DDM.

The cyclohexyl ring in this compound provides a rigid hydrophobic moiety that may offer different interaction geometries with membrane protein surfaces compared to flexible alkyl chains. This unique structural aspect potentially contributes to its efficacy in stabilizing certain membrane protein classes that are destabilized in conventional maltoside detergents. Additionally, the relatively high CMC compared to DDM allows for more efficient detergent removal or exchange when required for downstream applications such as crystallization or functional assays [4] [1].

Stability Assessment Methods with this compound

Overview of Stability Assessment Approaches

Table 2: Comparison of methods for assessing membrane protein stability in detergents like this compound

Method Key Measured Parameters Sample Throughput Protein Consumption Key Advantages
Differential Scanning Fluorimetry (nanoDSF) Tm, Tonset, aggregation onset High (96-well format) Low (μg range) Direct measurement of thermal unfolding; no dyes required
Size Exclusion Chromatography (SEC) Monodispersity, oligomeric state, aggregation Low to medium Moderate to high (mg) Provides size and homogeneity information
Differential Filtration Assay (DFA) Stability, aggregation propensity High (96-well format) Low (sub-milligram) Rapid screening; provides size and stability information
Fluorescence Polarization (FP) Detergent desolvation transition Medium to high Low Quantifies detergent-protein interactions
Light Scattering Aggregation onset, particle size High (96-well format) Low Complements DSF; detects aggregation

When evaluating membrane protein stability in this compound, researchers can monitor several key parameters that indicate optimal stabilization. The melting temperature (Tm) represents the midpoint of the thermal denaturation transition and serves as a primary indicator of thermodynamic stability [2]. The onset of unfolding (Tonset) provides an early indicator of structural perturbations, while the cooperativity of unfolding reflects the two-state transition between folded and unfolded states, with higher cooperativity generally indicating better protein behavior [2]. Additionally, the aggregation onset temperature helps identify conditions where the protein maintains solubility during thermal stress, a critical factor for successful structural studies.

Experimental Protocols

Thermal Shift Assay Using nanoDSF Technology

The nanoDSF (differential scanning fluorimetry) method represents a high-throughput approach to evaluate membrane protein stability in this compound and other detergents by monitoring intrinsic tryptophan fluorescence during thermal denaturation [2]. This method is particularly valuable as it requires no external dyes and can be performed in a 96-well format, enabling rapid screening of multiple detergent conditions simultaneously. The following protocol outlines the key steps for assessing this compound stabilization using nanoDSF:

  • Protein Preparation: Begin with purified membrane protein in initial solubilization detergent (typically 1-2% DDM) at concentrations of 0.5-2 mg/mL following size exclusion chromatography. For this compound screening, dilute the protein tenfold into buffer containing 1× this compound (approximately 0.5-1% w/v, well above its CMC of 7.6 mM) [2]. Ensure proper dilution to maintain detergent concentration above CMC while achieving desired protein concentration for fluorescence detection.

  • Sample Loading and Experimental Setup: Load 10 μL of the this compound-protein complex into standard nanoDSF capillaries. Include control samples containing protein in original detergent and buffer-only controls with this compound to account for background signals. Program the thermal ramp method with a temperature gradient from 20°C to 95°C at a rate of 1°C per minute, ensuring gradual denaturation for accurate Tm determination [2].

  • Data Collection Parameters: Monitor tryptophan fluorescence intensities at 330 nm and 350 nm simultaneously throughout the thermal ramp. The ratio of F350/F330 provides a robust parameter for determining unfolding transitions independent of protein concentration. Simultaneously activate the static light scattering (SLS) channel at 650 nm to detect aggregation events that may occur during unfolding [2].

  • Data Analysis: Process the fluorescence ratio data to identify inflection points corresponding to Tm values. The first derivative of the fluorescence ratio curve peaks at the Tm. Correlate aggregation events detected by light scattering with unfolding transitions to identify conditions where this compound maintains protein solubility during thermal denaturation.

nanoDSF_workflow start Purified Membrane Protein step1 Dilute into this compound Buffer (10-fold dilution) start->step1 step2 Load into nanoDSF Capillaries (10 μL) step1->step2 step3 Program Thermal Ramp 20°C to 95°C at 1°C/min step2->step3 step4 Monitor Tryptophan Fluorescence 330 nm & 350 nm step3->step4 step5 Record Static Light Scattering 650 nm step4->step5 step6 Analyze F350/F330 Ratio step5->step6 step7 Determine Tm from First Derivative Peak step6->step7 step8 Correlate Tm with Aggregation Onset step7->step8

Size Exclusion Chromatography-Based Thermostability Assay

Analytical size exclusion chromatography (SEC) provides a complementary approach to assess membrane protein stability in this compound by monitoring monodispersity and oligomeric state under thermal stress [4]. This method is particularly valuable for detecting aggregates and quantifying the fraction of properly folded protein after exposure to elevated temperatures. The protocol involves the following steps:

  • Sample Preparation and Thermal Challenge: Incubate aliquots of purified protein in this compound (20-50 μg in 100 μL) at different temperatures for 10 minutes using a thermal cycler to ensure precise temperature control. Include a temperature range that spans from below the expected Tm (e.g., 4°C) to well above the anticipated denaturation point to capture the complete transition. After heating, briefly centrifuge samples (14,000 × g for 10 minutes) to remove aggregates formed during thermal challenge [4].

  • Chromatographic Separation: Inject the entire supernatant onto an analytical SEC column (e.g., Shodex KW804) equilibrated with buffer containing this compound at concentrations above its CMC. Maintain the mobile phase at constant temperature (typically 4-10°C) to prevent additional unfolding during separation. Use an HPLC system with UV detection, monitoring at 280 nm for protein detection, with a flow rate of 0.5-1.0 mL/min appropriate for the column specifications [4].

  • Data Analysis and Tm Determination: Measure the height of the monodisperse peak in each chromatogram, which corresponds to the fraction of protein remaining non-aggregated after each temperature challenge. Normalize peak heights against the control sample kept at 4°C. Construct a melting curve by plotting normalized peak height versus temperature, and fit the data with a Boltzmann sigmoidal equation to determine the apparent Tm, defined as the temperature at which the peak height is reduced to 50% of the original value [4].

Data Interpretation and Practical Considerations

Analyzing Stability Data

When interpreting results from this compound stability experiments, several key parameters indicate successful stabilization. The melting temperature (Tm) serves as the primary indicator, with higher values generally reflecting greater thermodynamic stability. For this compound, a significant increase in Tm compared to other detergents suggests effective stabilization of the target membrane protein. The cooperativity of unfolding, reflected in the steepness of the melting curve, indicates whether the protein undergoes a two-state unfolding transition, with higher cooperativity generally corresponding to more homogeneous protein preparation [2].

The correlation between unfolding and aggregation provides critical information about sample quality. Ideal detergent conditions like this compound show a separation between the unfolding transition (Tm) and aggregation onset (Tagg), indicating that the protein unfolds before aggregating. When aggregation occurs simultaneously with or before unfolding, it suggests poor detergent compatibility and potential for sample heterogeneity during structural studies [2]. Additionally, the monodispersity index from SEC analysis, quantified as the symmetry and width of the elution peak, provides complementary information about protein behavior at non-denaturing temperatures, with sharp, symmetric peaks indicating ideal monodisperse samples [4].

Practical Applications and Troubleshooting

The implementation of this compound in membrane protein stabilization requires attention to several practical considerations. When transitioning proteins from initial solubilization detergents to this compound, ensure complete exchange through methods like affinity resin binding with extensive washing or rapid dilution refolding protocols [3] [1]. For proteins exhibiting limited solubility in this compound alone, consider mixed detergent systems, as research has demonstrated successful stabilization using combinations such as Cymal-6 with Foscholine-10 [4].

Common challenges during this compound screening include detergent-mediated unfolding, particularly with certain detergent families like fos-choline and PEG-based detergents that may destabilize some membrane proteins [2]. If this compound demonstrates poor stabilization, consider exploring detergents with similar properties but different hydrophobic groups, such as other Cymal variants (Cymal-5, Cymal-6) or neopentyl glycol-based detergents. Additionally, optimize the lipid complement when working with this compound, as specific lipids copurified with membrane proteins can dramatically influence stability, with eukaryotic membrane proteins showing particular sensitivity to lipid content [2].

Conclusion

This compound represents a valuable tool in the membrane protein stabilization toolkit, particularly for targets that prove challenging in more conventional detergents like DDM. The implementation of high-throughput stability screening methods such as nanoDSF and SEC-based thermal challenge assays enables rapid identification of optimal detergent conditions for structural and functional studies. When integrated into comprehensive detergent screening pipelines, this compound can contribute significantly to overcoming the bottleneck of membrane protein stability in structural biology, enabling researchers to advance projects that may have stalled with traditional detergent approaches. As structural biology continues to evolve with increasing emphasis on cryo-EM and complex membrane protein systems, systematic detergent screening approaches incorporating detergents like this compound will remain essential for successful structure determination.

References

Comprehensive Application Notes and Protocols for Cymal-4 in Membrane Protein Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymal-4

This compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent widely recognized for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function. Its key characteristic is a rigid cyclohexyl hydrophobic group, which distinguishes it from detergents with linear alkyl chains. This structure promotes strong adhesive interactions with membrane proteins and results in a compact micelle size, making this compound particularly valuable for downstream structural and biophysical analyses [1].

Table: Fundamental Properties of this compound

Property Value Reference
Chemical Formula C₂₂H₄₀O₁₁ [1]
Molecular Weight 480.5 g/mol [1]
Critical Micelle Concentration (CMC) ~7.6 mM [2]
Aggregation Number ~45 [1]
Micellar Molecular Weight ~21.6 kDa [1]

Key Experimental Workflows

The following diagrams outline core experimental procedures for using this compound in membrane protein studies.

G start Start with Denatured Protein (e.g., in Gdm-HCl) refold Rapid Dilution Refolding start->refold solvate This compound Solvated Protein (Stable PDC) refold->solvate 50-fold dilution into This compound > CMC aggregate Detergent Desolvation & Protein Aggregation solvate->aggregate Dilute to [this compound] < CMC

Diagram 1: Protein Refolding and Desolvation Path

G PDC Stable Protein-Detergent Complex (PDC) in this compound slow Slow Predesolvation Phase (Minor FP anisotropy change) PDC->slow [Detergent] < CMC fast Fast Desolvation Phase (Major FP anisotropy drop) slow->fast final Protein Aggregation fast->final

Diagram 2: Two-Phase Detergent Desolvation

Detailed Experimental Protocols

Rapid Dilution Refolding of β-Barrel Membrane Proteins

This protocol is adapted from studies on Outer Membrane Protein G (OmpG) and Ferric Hydroxamate Uptake component A (FhuA) variants [3] [2].

Materials:

  • Denatured Protein: 6×His-tag purified protein denatured in Guanidinium Hydrochloride (Gdm-HCl).
  • Refolding Buffer: 200 mM NaCl, 50 mM HEPES, pH 7.4.
  • Detergent Stock: 50 mM this compound in refolding buffer (prepared fresh).
  • Equipment: Microplate reader capable of fluorescence polarization measurements (e.g., SpectraMax I3 with Paradigm cartridge).

Procedure:

  • Preparation: Pre-chill the refolding buffer to 4°C. Ensure the this compound stock solution is freshly prepared to avoid hydrolysis or oxidation.
  • Refolding Dilution: Pipette 40 µL of the denatured protein solution. Perform a 50-fold rapid dilution into the refolding buffer containing this compound at a final concentration of 50 mM (well above its CMC). Gently mix to ensure homogeneity.
    • Final protein concentration is typically around 28 nM.
  • Equilibration: Allow the refolding mixture to incubate at 4°C for approximately 15 minutes to reach equilibrium.
  • Verification: The success of refolding and formation of a stable Protein-Detergent Complex (PDC) can be confirmed via Fluorescence Polarization (FP) spectroscopy, as described in Section 3.2.
Probing Detergent Desorption via Fluorescence Polarization

This protocol details how to monitor the kinetics of this compound dissociation from membrane proteins in real-time [3].

Materials:

  • Fluorescently Labeled Protein: The target membrane protein (e.g., OmpG or FhuA variant) site-specifically labeled with Texas Red C2-maleimide.
  • Dilution Buffers: Refolding buffer (200 mM NaCl, 50 mM HEPES, pH 7.4) with varying concentrations of this compound, including concentrations below the CMC (e.g., < 7.6 mM).

Procedure:

  • Sample Preparation: Start with the refolded, fluorescently labeled protein in this compound at a concentration above the CMC.
  • Trigger Desorption: Dilute the protein sample into a series of buffers containing this compound at different concentrations below the CMC. Maintain a constant final protein concentration (e.g., 28 nM).
  • Data Acquisition: Immediately transfer the solution to a microplate reader and begin acquiring time-dependent FP anisotropy traces.
    • Excitation Wavelength: 535 nm
    • Emission Wavelength: 595 nm
  • Data Analysis: Fit the resulting FP anisotropy data to the following equations to extract kinetic parameters:
    • Slow Predesolvation Phase: r(t) = -k_obspre * t + r_max (Use linear fit)
    • Fast Desolvation Phase: r(t) = r_d * e^(-t/τ) + r_min (Use single-exponential fit; k_obsdes = 1/τ)

Critical Parameters and Data Analysis

Quantitative Desorption Kinetics

The detergent desorption process for membrane proteins like OmpG and FhuA in this compound follows a biphasic kinetic model [3]. The table below summarizes the key parameters derived from fluorescence polarization experiments.

Table: Kinetic Parameters for this compound Desorption from β-Barrel Proteins

Protein Apparent Kₐ (mM) Predesolvation Rate, kₒbₛₚᵣₑ Desolvation Rate, kₒbₛdₑₛ Reference
OmpG ~4.5 - 5.7 Concentration-dependent; determined via linear fit of initial FP anisotropy change. Concentration-dependent; determined via single-exponential fit of major FP anisotropy drop. [3] [1]
FhuA ΔC/Δ5L ~4.5 - 5.7 Concentration-dependent; determined via linear fit of initial FP anisotropy change. Concentration-dependent; determined via single-exponential fit of major FP anisotropy drop. [3] [1]
Comparative Detergent Efficacy

This compound offers a balance of properties that make it suitable for specific applications, particularly where smaller micelle size and strong protein binding are advantageous.

Table: Comparison of this compound with Common Maltoside Detergents

Detergent CMC (mM) Aggregation Number Key Features & Applications Reference
This compound 7.6 ~45 Rigid cyclohexyl tail; compact micelles; strong adhesive interactions; ideal for stabilizing proteins for biophysical analysis. [2] [1]
n-Dodecyl-β-D-Maltoside (DDM) ~0.17 ~78-149 Very low CMC; "gold standard" for stability; larger micelles can complicate structural studies. [2]
n-Octyl-β-D-Glucoside (OG) ~25 ~27-100 High CMC; easily removed; weaker stabilization, which can lead to protein aggregation. [2] [4]

Troubleshooting and Technical Notes

  • Protein Aggregation: If aggregation occurs during refolding or desorption studies, ensure that the this compound stock is fresh and that the working concentration never drops below the CMC during initial solubilization and refolding steps. The two-phase desorption kinetics directly measure this aggregation pathway [3].
  • Fluorescence Polarization Artifacts: To ensure that a reduction in FP anisotropy is due to detergent desorption and not fluorophore self-quenching, control experiments should be performed to verify the lack of self-quenching effects [3].
  • Optimizing Reconstitution: When reconstituting proteins into synthetic membranes (e.g., polymersomes), the optimal detergent concentration, lipid-to-protein ratio, and pH are highly system-dependent. Utilizing a Design of Experiments (DoE) approach can efficiently identify the ideal reconstitution conditions [4].

References

optimizing Cymal-4 concentration in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cymal-4 and the PDC

4-Cyclohexyl-1-butyl-β-D-maltoside (this compound) is a maltoside detergent frequently used to solubilize and stabilize membrane proteins for structural and functional studies [1]. The effectiveness of a detergent is largely determined by the stability of the Protein-Detergent Complex (PDC) it forms.

The critical parameter for optimization is the equilibrium dissociation constant (Kd) of the PDC. In practical terms [2]:

  • At detergent concentrations much greater than the Kd, the membrane protein is fully solubilized and stable.
  • At detergent concentrations comparable to or lower than the Kd, detergent monomers dissociate from the protein, leading to aggregation and unfolding.

For effective solubilization, the Kd should be on the same order of magnitude as the detergent's Critical Micelle Concentration (CMC) [2]. The table below summarizes key characteristics of this compound and related detergents for comparison.

Property This compound n-Dodecyl β-D-maltoside (DDM) n-Octyl β-D-glucoside (OG)
Type Maltoside Maltoside Glucoside
Aggregate Molecular Weight Information not found in search results Information not found in search results Information not found in search results
Critical Micelle Concentration (CMC) Information not found in search results ~0.0087% ~0.53%
Recommended Concentration for Membrane Protein Stabilization Information not found in search results ~0.1% (or ~2x CMC) ~1.0% (or ~2x CMC)
Advantages Cyclohexyl group can enhance stability for some proteins [1] "Gold standard" for stability; low CMC [1] High CMC allows for easy removal [1]

High-Throughput Optimization via Fluorescence Polarization

Fluorescence Polarization (FP) anisotropy is a powerful, high-throughput method for determining the apparent Kd of a PDC. The principle relies on measuring the change in the rotational mobility of a fluorescently labeled protein as detergents dissociate from it [2].

The experimental workflow for this method is outlined below.

Key Experimental Observations and Data Interpretation [2]
  • High [this compound] (>> Kd): FP anisotropy remains constant over time. The rotational diffusion of the protein is slow because it is fully incorporated into a large, detergent-solvated complex.
  • Low [this compound] (≤ Kd): FP anisotropy decreases in a time-dependent manner. As detergent monomers dissociate, the protein's effective size decreases (potentially leading to aggregation), increasing its rotational speed and reducing the anisotropy signal.
  • The point of inflection in the anisotropy transition is used to determine the apparent Kd. The optimal working concentration for experiments is typically 2-5 times the determined Kd value to ensure a stable PDC.

Detailed Experimental Protocol

This protocol is adapted from a high-throughput screening approach for analyzing PDC interactions [2].

Materials
  • Protein: Purified membrane protein (e.g., OmpG, FhuA derivatives) with a single accessible cysteine residue.
  • Detergent: 10% (w/v) stock solution of this compound.
  • Fluorophore: Texas Red maleimide.
  • Buffers: Labeling buffer, refolding buffer, and assay buffer (compatible with the protein).
  • Equipment: SpectraMax I3 plate reader or equivalent, 96-well or 384-well microplates.
Step-by-Step Procedure
  • Protein Labeling:

    • Engineer a single cysteine mutation on a solvent-exposed loop of the membrane protein.
    • Reduce the cysteine with TCEP and purify the protein.
    • Incubate the protein with a 5-10 molar excess of Texas Red maleimide for 1 hour at 4°C in the dark.
    • Remove excess, unreacted dye using a desalting column.
  • Refolding and Initial Complex Formation:

    • Dilute the labeled protein into refolding buffer containing a high concentration of this compound (e.g., 2-5x the estimated CMC) to ensure complete solubilization and formation of the PDC.
  • Preparation of Detergent Dilution Series:

    • In a 96-well plate, prepare a series of this compound solutions in assay buffer. The concentration range should span from well above to well below the expected Kd (e.g., from 2.0% to 0.001%).
    • Keep the final volume consistent across all wells.
  • Initiating the Desorption Reaction:

    • Dilute the pre-formed PDC from Step 2 into each well of the plate. Ensure the final protein concentration is in the low-nanomolar range.
    • Seal the plate to prevent evaporation and mix thoroughly.
  • Fluorescence Polarization Measurement:

    • Immediately place the plate in a pre-equilibrated plate reader.
    • Set the excitation and emission wavelengths for Texas Red.
    • Measure the FP anisotropy every 1-2 minutes for 60-100 minutes at a constant temperature.
  • Data Analysis:

    • Plot the FP anisotropy (r) versus time for each this compound concentration.
    • Fit the anisotropy decay curves to an appropriate model (e.g., a single exponential decay) to determine the kinetic rates of dissociation (k~off~).
    • Plot the initial anisotropy or the plateau anisotropy against the this compound concentration to determine the apparent K~d~ value, which is the concentration at the midpoint of the transition.

Important Technical Considerations

  • Protein Concentration: Maintain the final protein concentration in the low-nanomolar range for FP measurements to avoid artifacts and ensure the signal is dependent on detergent binding [2].
  • Irreversibility: Note that the dissociation of detergent at concentrations below the Kd often leads to protein aggregation, making the process irreversible. This is why the experiment monitors the kinetics of dissociation [2].
  • Controls: Always include control wells with buffer only and protein in a known stable detergent.

I hope these detailed application notes provide a strong foundation for your experimental work. The FP anisotropy method is a robust way to move beyond empirical guessing and make data-driven decisions on detergent optimization.

References

Understanding Cymal-4 and Protein Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does my membrane protein aggregate when using Cymal-4?

Protein aggregation in detergents like this compound often occurs when the detergent concentration falls below a critical level, failing to adequately stabilize the protein-detergent complex (PDC) [1].

The dissociation of detergent molecules from membrane proteins is a key process that leads to aggregation [1]. Research shows this dissociation happens in two distinct kinetic phases:

  • A slow predesolvation phase, where a small number of detergent monomers dissociate.
  • A fast desolvation phase, which involves a major change in the PDC and culminates in protein aggregation [1].

This process is particularly pronounced at detergent concentrations below the Critical Micelle Concentration (CMC). The CMC is the minimum concentration at which detergent molecules form micelles, which are essential for solubilizing membrane proteins [1].

Q: What is the CMC of this compound, and why does it matter?

The CMC is a crucial parameter for your experiment. The table below lists the CMC values for this compound and related detergents for context and comparison [1] [2].

Detergent Name Chemical Class Typical CMC (mM)
This compound Neutral maltoside ~0.1 [2]
n-Decyl-β-D-maltopyranoside (DM) Neutral maltoside 1.5 - 3.0 [1] [2]
n-Undecyl-β-D-maltopyranoside (UM) Neutral maltoside ~0.59 [1] [2]
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoFos) Zwitterionic lysophospholipid ~0.001 [1]

Troubleshooting Guide & Experimental Protocols

Here is a systematic workflow and detailed protocols to diagnose and prevent aggregation.

start Observed Protein Aggregation step1 Check Detergent Concentration Ensure working concentration is >CMC start->step1 step1->step1 Concentration Low step2 Verify Protein Integrity Run SDS-PAGE and FSEC step1->step2 Concentration OK step2->step2 Protein degraded step3 Test Alternative Detergents Screen different detergent families step2->step3 Protein is intact step4 Optimize Purification Protocol Adjust buffers and additives step3->step4 Stable condition found

Detailed Experimental Protocols

1. Verify Detergent Concentration Protocol

  • Principle: Maintain detergent concentration well above its CMC during all stages of protein purification and handling to prevent dissociation and aggregation [1].
  • Method:
    • Keep this compound concentration significantly above its CMC of ~0.1 mM in all buffers.
    • After initial purification, use a buffer exchange or dialysis step to ensure the protein is in a fresh, this compound-containing buffer above the CMC before storage or experimental use.
    • Critical Note: When diluting your protein sample for assays (e.g., fluorescence measurements), ensure the final detergent concentration remains above the CMC. Dilution is a common inadvertent cause of aggregation [1].

2. Monitor Protein Detergent Complex (PDC) Stability via Fluorescence Polarization (FP)

  • Principle: FP spectroscopy can inspect PDC dissociation in real-time. A decrease in FP anisotropy signals increased protein tumbling due to detergent loss and impending aggregation [1].
  • Method:
    • Labeling: Covalently label your protein with a fluorophore like Texas Red C2-maleimide on an engineered cysteine [1].
    • Measurement:
      • Dilute the labeled PDC to a low nanomolar range in a buffer with detergent concentration below the CMC.
      • Acquire time-dependent FP anisotropy traces using excitation/emission wavelengths of 535/595 nm.
      • A time-dependent reduction in FP anisotropy indicates detergent desolvation, which precedes aggregation [1].
    • Data Analysis: Fit the anisotropy decay to determine the observed predesolvation and desolvation rates, which are dependent on detergent concentration and PDC interactions [1].

3. High-Throughput Detergent Screening Protocol

  • Principle: If this compound consistently fails, the protein may be better stabilized by a different detergent. A rapid, small-scale screen can identify the optimal detergent [2].
  • Method:
    • Format: Perform small-scale solubilization and purification in a 96-well format.
    • Detergent Panel: Test a panel of detergents from different families (e.g., DM, UM, DDM, LDAO) alongside this compound [2].
    • Assessment: Use Fluorescence-detection Size-Exclusion Chromatography (FSEC) of a GFP-fused protein to assess homogeneity and monodispersity. A single, symmetric peak suggests a well-behaved protein [2].

Key Takeaways and Best Practices

To minimize aggregation risks with this compound, consistently apply these best practices:

  • Maintain Concentration: Always keep this compound concentration above its CMC. Dilution is a major risk.
  • Screen Early: Don't commit to a single detergent. Use high-throughput screens early in your project to find the best detergent for your specific protein [2] [3].
  • Monitor Stability: Employ techniques like FP [1] or FSEC [2] to monitor the stability of your Protein-Detergent Complex proactively, rather than waiting for visible aggregation.

References

Understanding Cymal-4 and Detergent Removal

Author: Smolecule Technical Support Team. Date: February 2026

What is Cymal-4? this compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent commonly used in membrane protein studies. Its key properties, which are critical for selecting a removal method, are summarized in the table below [1].

Property Value
Full Name 4-Cyclohexyl-1-butyl-β-D-maltoside
Molecular Weight 481 Da [1]
Critical Micelle Concentration (CMC) ~7.6 mM [1]
Aggregation Number (Nagg) ~25 [1]
Typical Micellar Molecular Weight ~12 kDa [1]

Why Remove Excess Detergent? Excess detergent can interfere with downstream experiments by causing protein inactivity, preventing crystallization, and complicating structural analysis [2]. The goal of removal is to reduce the concentration of free detergent micelles while maintaining a sufficient amount to keep the membrane protein soluble and stable.

Methods for Removing Excess Detergent

The table below compares the most common techniques for detergent removal, which can be applied to this compound. The high CMC of this compound makes it a good candidate for certain methods like dialysis [1] [2].

Method Principle Pros Cons Best Suited for this compound?
Bio-Beads Adsorption Detergent adsorbs to porous polystyrene beads [2]. Inexpensive, simple setup [2]. Optimal bead-to-sample ratio must be determined; risk of over-removal and protein precipitation [2]. Yes, effective for a wide range of detergents.
Size-Exclusion Chromatography (SEC) Separates molecules by hydrodynamic radius [2]. High resolution; common lab equipment [2]. Requires significant size difference between protein and micelle. Potentially challenging. this compound's small micelles (~12 kDa) may co-elute with smaller proteins [1].
Dialysis Passive diffusion of detergent monomers through a semi-permeable membrane [2]. Passive, inexpensive [2]. Very slow; sample may not tolerate long process [2]. Yes, highly suitable. High CMC means a larger pool of monomeric detergent available for diffusion, speeding up the process [1].
Detergent Removal Spin Columns Proprietary resins bind and remove detergents [2]. Fast, simple to use [2]. Low capacity; may not work with all detergents [2]. Yes, a practical option for small volumes.
Protein Precipitation & Refolding Protein is precipitated, pelleted, and refolded in a new buffer [2]. Gives full control over final detergent concentration [2]. Time-consuming; requires protein that can be refolded [2]. Can be used as a last resort.

Experimental Workflow: Detergent Removal & Assessment

The following diagram outlines a general decision-making workflow for selecting and validating a detergent removal method.

G start Start: Purified MP in this compound step1 Assess Protein & Sample Details start->step1 step2 Select Removal Method step1->step2 meth1 Dialysis meth2 Bio-Beads Adsorption meth3 Spin Columns step3 Perform Method Selection step2->step3 step4 Quantify Final Detergent Concentration step3->step4 step5 Proceed to Experiment step4->step5

Quantifying Detergent Concentration After removal, it's crucial to verify the success of the procedure. A common method is the iodine vapor assay [2]:

  • Spot your sample and a series of this compound standards of known concentration on a Thin-Layer Chromatography (TLC) plate.
  • Place the plate in a sealed container with iodine crystals (perform this in a fume hood) and gently heat. The iodine vapor will stain the detergent molecules.
  • The intensity of the stain is proportional to the amount of detergent. Use laser densitometry or image analysis software like ImageJ to compare your sample to the standards and calculate the remaining this compound concentration [2].

Frequently Asked Questions

Q1: Why is my membrane protein precipitating after detergent removal with Bio-Beads? This is likely due to over-removal, where the detergent molecules essential for solubilizing the protein have been stripped away [2]. To troubleshoot, titrate the amount of Bio-Beads used with a small-scale test to find the optimal ratio that reduces detergent without causing precipitation.

Q2: Can I use Size-Exclusion Chromatography (SEC) to remove this compound? This can be challenging. The effectiveness of SEC depends on a clear difference in size between your protein-detergent complex (PDC) and the empty this compound micelles. Given that this compound micelles are relatively small (~12 kDa), they may co-elute with your target protein if the protein itself is also small. It is better suited for purifying large PDCs from the much smaller this compound micelles [1] [2].

Q3: Are there detergent-free alternatives for studying membrane proteins? Yes, recent advances have led to detergent-free methods. Notably, styrene-maleic acid (SMA) copolymers and related polymers can directly solubilize membrane proteins along with a patch of their native lipid bilayer, forming "SMALP" nanodiscs [3] [4]. Another emerging approach uses engineered membrane scaffold peptides (DeFrMSPs) for detergent-free reconstitution into native nanodiscs [4]. These techniques help preserve the protein's native environment and function.

Key Takeaways

  • The high CMC of this compound makes dialysis a particularly suitable method for its removal.
  • The small micellar size of this compound may complicate its separation from similarly sized proteins using Size-Exclusion Chromatography.
  • Always verify the final detergent concentration after removal using an assay like the iodine vapor method to ensure your sample is ready for downstream applications.

References

Cymal-4 critical micelle concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for CMC Determination

The table below summarizes the core principles and procedures of common techniques used to determine CMC [1] [2] [3].

Method Fundamental Principle Key Procedural Steps Primary Data Analysis

| Surface Tensionetry [4] [2] [3] | Measures change in surface tension as surfactant covers the air-water interface and forms micelles. | 1. Prepare surfactant solutions at different concentrations. 2. Measure surface tension for each (e.g., Du Noüy ring method). 3. Plot surface tension (γ) vs. logarithm of concentration (log C). | Identify the inflection point where surface tension stops decreasing and plateaus. The corresponding concentration is the CMC. | | Conductivity [1] [2] [3] | Tracks change in specific conductivity of solution with surfactant concentration (for ionic surfactants). | 1. Prepare solutions of ionic surfactant at varying concentrations. 2. Measure specific conductivity of each solution. 3. Plot conductivity vs. surfactant concentration. | Identify the inflection point where the slope of the conductivity vs. concentration plot changes. The intersection of two linear fits defines the CMC [1]. | | Spectrofluorimetry [2] [3] | Uses a fluorescent probe (e.g., pyrene) whose emission spectrum shifts in different microenvironments. | 1. Add a small amount of fluorescent probe to surfactant solutions. 2. Measure fluorescence emission spectra (e.g., ratio of peaks I/III for pyrene). 3. Plot the spectral parameter (e.g., I/III ratio) vs. concentration. | Identify the inflection point in the sigmoidal curve. CMC can be determined from the center of a Boltzmann sigmoid fit or the peak of the second derivative [2]. | | Streaming Potential [1] | Measures the electric potential generated when solution is forced through a capillary, related to wall zeta potential. | 1. Fill a capillary with surfactant solution. 2. Apply pressure and measure the resulting potential difference. 3. Plot streaming potential vs. surfactant concentration. | Identify the inflection point in the plot. CMC is found at the intersection of two linear regions before and after micelle formation [1]. |

Detailed Experimental Protocol: Surface Tensionetry

This is a widely used method applicable to both ionic and non-ionic surfactants like Cymal-4 [3].

  • Sample Preparation: Prepare a series of this compound solutions in ultrapure water across a concentration range expected to bracket the CMC. A logarithmic spacing is often beneficial [4].
  • Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution. Maintain a constant temperature (e.g., 25°C). Each measurement should be repeated at least three times for reliability [2].
  • Data Plotting: Create a plot of surface tension (γ) versus the logarithm of the this compound concentration (log C).
  • CMC Determination: On the γ-log C plot, identify the inflection point. This is typically where the curve transitions from a steep decline to a relatively flat plateau. The concentration corresponding to this point is the CMC [4] [3]. Software can often automate this by finding the intersection of two linear regressions fitted to the pre- and post-transition data.

Troubleshooting Common Experimental Issues

Here are common challenges and solutions presented in a FAQ format.

  • Q: The inflection point on my surface tension plot is very broad and not clear. What could be the cause?

    • A: A broad transition can indicate the presence of impurities or an insufficiently pure surfactant sample. Ensure the purity of your this compound and use high-purity water (e.g., ultrapure deionized water). It can also help to ensure your concentration series has enough data points around the suspected CMC [3].
  • Q: The conductivity method shows no clear breakpoint for my non-ionic surfactant. Why?

    • A: This is expected. The conductivity method is primarily suitable for ionic surfactants. For non-ionic surfactants like this compound, you should use alternative methods such as surface tensionetry or fluorescence spectroscopy [3].
  • Q: How can I validate my CMC measurement if I'm unsure of the result?

    • A: The most robust approach is to determine the CMC using a second, independent method. For instance, if you initially used surface tension, you could validate it with fluorescence spectroscopy. The CMC values obtained from different techniques should be comparable [2] [3]. Using a second derivative analysis of the experimental data can also provide an operator-independent determination of the CMC [2].

Workflow for CMC Determination and Troubleshooting

The diagram below outlines the logical workflow for planning and executing a CMC determination experiment.

CMC_Workflow Start Start CMC Determination MethodSelect Select Determination Method Start->MethodSelect ST Surface Tension MethodSelect->ST Cond Conductivity MethodSelect->Cond Fluor Fluorimetry MethodSelect->Fluor Exp Perform Experiment ST->Exp Cond->Exp Fluor->Exp Analyze Analyze Data for CMC Exp->Analyze Clear Clear Inflection Point? Analyze->Clear Result CMC Determined Clear->Result Yes Troubleshoot Troubleshoot: - Check purity - Refine conc. range - Try second method Clear->Troubleshoot No Troubleshoot->Exp Repeat Experiment

Key Takeaways for Researchers

  • Method Selection is Critical: Choose your method based on the surfactant's properties. While surface tension is a universal choice, confirmatory methods like fluorimetry offer high sensitivity [2] [3].
  • Data Analysis is Key: Using mathematical approaches like the second derivative of your data can provide a more objective and precise determination of the CMC, minimizing operator bias [2].
  • Purity and Conditions Matter: The accuracy of your measurement heavily depends on the purity of your surfactant and solvents, as well as tightly controlled experimental conditions like temperature [3].

References

Cymal-4 Properties and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of Cymal-4 is crucial for designing successful experiments. The table below summarizes its key characteristics and compares it with other common detergents.

Table 1: Key Properties of this compound and Comparative Detergents [1] [2]

Property This compound n-Dodecyl-β-D-Maltoside (DDM) n-Octyl-β-D-Glucoside (OG)
Chemical Name 4-Cyclohexyl-1-Butyl-β-D-Maltoside n-Dodecyl-β-D-Maltopyranoside n-Octyl-β-D-Glucopyranoside
Molecular Weight 480.5 g/mol [2] 511.0 Da [1] 292.0 Da [1]
Critical Micelle Concentration (CMC) 7.6 mM [1] ~0.17 mM [1] ~25 mM [1]
Aggregation Number ~45 [2] ~78-149 [1] ~27-100 [1]
Micellar Molecular Weight ~21.6 kDa [2] ~70 kDa [1] ~25 kDa [1]
Head Group Non-ionic (Maltoside) [1] Non-ionic (Maltoside) [1] Non-ionic (Glucoside) [1]
Key Feature Rigid cyclohexyl tail [2] Long, flexible alkyl chain [2] High CMC, small micelle size [2]

Experimental Protocol: NanoDSF for Stability Screening

Differential Scanning Fluorimetry (nanoDSF) is a high-throughput method to screen the stabilizing effect of detergents like this compound on membrane proteins. It requires minimal protein and can simultaneously monitor unfolding and aggregation [3].

The following workflow outlines the key steps for performing this assay:

G Start Start nanoDSF Stability Screening Prep Protein Preparation Solubilize and purify IMP in a starting detergent (e.g., DDM) Start->Prep Dilute Dilution into Test Detergents Dilute protein 10-fold into a panel of detergents, including this compound Prep->Dilute Load Load into nanoDSF Capillaries Dilute->Load Run Run Thermal Ramp Apply a controlled temperature increase (e.g., 20°C to 95°C) Load->Run Monitor Monitor Fluorescence and Scattering Run->Monitor Analyze Data Analysis Determine Melting Temperature (Tm) from fluorescence and aggregation onset from scattering Monitor->Analyze

Key Considerations for the Protocol:

  • Protein State: The assay is typically performed on purified membrane proteins. A common starting point is to solubilize and purify the protein in a mild detergent like DDM before dilution into the screening panel [3].
  • Critical Parameters: The most important outcomes are the melting temperature (Tm), which indicates thermal stability, and the onset of aggregation from static light scattering, which indicates solubility. A higher Tm and absence of aggregation at lower temperatures suggest this compound is a stabilizing agent for your specific protein [3].
  • Advantages: This method directly measures the unfolding event and is highly sensitive. The dilution approach effectively exposes the protein to the new detergent environment without the need for time-consuming buffer exchange [3].

Frequently Asked Questions

Q1: How should I store this compound stock solutions to ensure long-term stability? A: To maximize this compound's stability over time, prepare stock solutions fresh and use them promptly. Detergents in general are susceptible to hydrolysis and oxidation over time [1]. For long-term storage, keep the solid powder or concentrated stock solutions at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles of liquid stocks.

Q2: My membrane protein is aggregating in this compound. What are potential reasons and solutions? A: Aggregation can occur if the detergent concentration falls below the CMC, leading to detergent desorption and protein desolvation [1] [4].

  • Solution 1: Verify Detergent Concentration. Always ensure the working concentration of this compound is above its CMC of 7.6 mM. Account for dilution during protein purification steps.
  • Solution 2: Screen Other Detergents. This compound may not be optimal for your specific protein. Use the nanoDSF protocol above to screen other detergents. Maltoside-neopentyl glycol derivatives (e.g., LMNG) or glyco-diosgenin (GDN) are often good alternatives for stabilization [3] [5].

Q3: What is the kinetic profile of detergent dissociation from this compound-based complexes? A: The dissociation of detergents like this compound from a Protein-Detergent Complex (PDC) below the CMC is not instantaneous but follows a two-phase kinetic process [4]:

  • A slow predesolvation phase, with a modest change in complex size.
  • A faster desolvation phase, leading to a major change in the complex and ultimately aggregation [4]. This highlights the importance of maintaining concentrations above the CMC during experiments to prevent this dissociation trajectory.

Q4: For which structural biology techniques is this compound particularly well-suited? A: this compound's properties make it suitable for several applications:

  • Cryo-EM SPA: Its relatively small micellar size and mass (~21.6 kDa) can help reduce the "detergent cloud" in cryo-EM images, potentially improving background and resolution [2] [6].
  • X-ray Crystallography: The compact micelles formed by this compound can facilitate tighter packing in the crystal lattice [3] [2].
  • General Purification & Stabilization: It is widely used for extracting and purifying membrane proteins while preserving their native fold and function [2].

References

Troubleshooting Cymal-4 in Membrane Protein Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and recommended solutions.

Observed Problem Potential Causes Troubleshooting Steps & Solutions
Low Protein Stability or Activity Cymal-4's shorter hydrophobic tail provides insufficient coverage for the protein's transmembrane domain [1]. Switch to a longer-tail detergent like DDM or DM [1]. Use a stabilizing small molecule (Pharmacological Chaperone) if available [2].
Poor Crystallization Outcomes Inappropriate size/shape of the detergent corona, leading to disordered crystallization [1]. Try detergents with different tail structures (e.g., DMNG) or neopentyl glycol-based maltosides (e.g., LMNG) [3] [1].
Inaccurate SAXS Modeling MEMPROT's standard elliptical semi-torus model may not fit this compound's flatter corona well [1]. For SAXS analysis, consider using an alternative geometrical model with a "flatter closure" for the detergent corona [1].

Experimental Context: this compound's Role and Properties

Understanding this compound's function and characteristics is key to effective troubleshooting.

  • Primary Function: this compound is a maltoside detergent. Its main role is to solubilize membrane proteins by forming a belt around their hydrophobic transmembrane regions, creating a Protein-Detergent Complex (PDC). This keeps the protein in a solution for structural and functional studies [3] [1].
  • Key Structural Feature: this compound has a cyclohexylbutyl group as its hydrophobic tail [4]. Research suggests this shorter tail may form a weaker, less uniform protective corona compared to detergents with longer linear alkyl tails like DDM (dodecyl maltoside), which can lead to instability in some proteins [1].

Experimental Workflow for Membrane Protein Solubilization

The following diagram outlines a general workflow for handling membrane proteins with detergents like this compound, highlighting key decision points.

G Start Start: Membrane Protein Solubilization Step1 Extract and Solubilize Target Protein Start->Step1 Step2 Purify Protein in Detergent (e.g., this compound) Step1->Step2 Decision1 Is the protein stable and monodisperse? Step2->Decision1 Step3 Proceed to Experimental Analysis (e.g., Crystallization) Decision1->Step3 Yes Action1 Troubleshoot Detergent: - Check CMC/Concentration - Test Alternative Detergent Decision1->Action1 No Decision2 Are results satisfactory? (e.g., Diffraction Quality) Step3->Decision2 Success Success Decision2->Success Yes Decision2->Action1 No Action1->Step2

Key Takeaways for Your Research

  • This compound is a tool, not a target: The "activity" you're concerned with is likely that of your target membrane protein, which this compound is meant to preserve.
  • Instability is a common issue: Due to its shorter tail, this compound may not be the optimal detergent for all membrane proteins. Be prepared to test alternatives.
  • Consider the analytical method: The choice of detergent can be influenced by your end goal, as some are better suited for certain techniques like crystallography or SAXS.

References

Cymal-4 Key Parameters for Optimization

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the critical properties of Cymal-4 to guide your experimental setup [1] [2].

Parameter Typical Range or Value Experimental Impact
Full Name 4-Cyclohexyl-1-butyl-β-D-maltoside [1] Identifying detergent for ordering.
Critical Micelle Concentration (CMC) ~0.1 - 0.001 mM (Refer to manufacturer's data) Determines minimum effective concentration; use 1.5-2x CMC for stability [2].
Hydrophilic-Lipophilic Balance (HLB) ~12.5 (Estimated for maltoside family) Impacts membrane protein stability; ideal range is typically 11-14 [2].
Micelle Molecular Weight ~50-60 kDa Affects size-exclusion chromatography and analytical ultracentrifugation.
Primary Use Case Solubilization & crystallization Often used as a starting detergent for crystallization trials [1].

This compound Troubleshooting Guide

  • Problem: Low Protein Stability or Aggregation

    • Potential Cause: this compound concentration is below or too close to the CMC, or the detergent itself is too harsh for your protein [2].
    • Solution: Increase this compound concentration to 2-3x its CMC. If aggregation persists, screen milder detergents like Cymal-5, Cymal-6, or DDM [1].
  • Problem: Low Experimental Success in Crystallization or Cryo-EM

    • Potential Cause: this compound micelles may be too large or interactions may be suboptimal, preventing crystal contact formation or yielding poor particle distribution [1] [2].
    • Solution: Perform detergent screening. Test smaller-headed maltosides (e.g., Octylthioglucoside) for crystallization or switch to novel pendant-bearing detergents (e.g., GNG, MNPG) known to enhance stability for structural studies [2].
  • Problem: Inefficient Solubilization

    • Potential Cause: Insufficient detergent-to-lipid ratio during initial membrane solubilization [2].
    • Solution: Increase the this compound to membrane ratio. A common starting point is a 10:1 to 20:1 (w/w) detergent-to-protein ratio. Ensure vigorous mixing during solubilization.

Experimental Protocol: Rapid Screening for this compound Optimization

This protocol, adapted from a high-throughput screening method, allows you to efficiently find the best this compound concentration and compare it with other detergents [1].

  • Step 1: Small-Scale Expression and Membrane Preparation

    • Express your membrane protein (e.g., with a C-terminal GFP-His tag) in 1 mL cultures in a 96-deep-well block [1].
    • Harvest cells by centrifugation. Lyse using a lysozyme-freeze-thaw cycle or chemical lysis.
    • Centrifuge at >15,000 x g for 15 minutes to pellet the insoluble membrane fraction. Note: This skips ultracentrifugation for speed [1].
  • Step 2: Microscale Solubilization Screening

    • Prepare a dilution series of this compound (e.g., 0.5x, 1x, 2x, 4x CMC) in solubilization buffer.
    • Solubilize the membrane pellets from Step 1 with 150 µL of each this compound concentration. Incubate with gentle agitation for 2 hours at 4°C.
    • Centrifuge at >15,000 x g for 30 minutes to pellet non-solubilized material.
  • Step 3: Rapid Affinity Purification and Analysis

    • Transfer the supernatant (containing solubilized protein) to a 96-well plate pre-filled with Ni-NTA resin.
    • After binding and washing, elute the protein. Analyze the eluate using Fluorescence-detection Size-Exclusion Chromatography (FSEC).
    • A single, symmetric FSEC peak indicates a monodisperse, well-behaved protein sample, identifying the optimal this compound condition [1].

The following diagram illustrates the core decision-making workflow for optimizing this compound concentration based on experimental observations.

Cymal4_Optimization start Start: Evaluate Protein Behavior agg Aggregation or Precipitation start->agg low_activity Low Activity or Yield start->low_activity success Stable & Monodisperse Protein start->success inc_conc Increase this compound Concentration (1.5x - 2x CMC) agg->inc_conc Yes screen_det Screen Alternative Detergents (e.g., DDM, GNG) agg->screen_det No low_activity->screen_det check_purity Check Protein Purity and Homogeneity success->check_purity inc_conc->start Re-evaluate screen_det->start Re-evaluate struct_study Proceed to Structural Study check_purity->struct_study Pass opt_cond Optimal Condition Identified check_purity->opt_cond Fail

Key Takeaways

  • Start with CMC: Always base your initial this compound concentration on its Critical Micelle Concentration, typically using 1.5x to 2x CMC for stability [2].
  • Screen Systematically: Don't hesitate to test this compound against other detergents. High-throughput FSEC screening is an efficient way to find the best condition for your specific protein [1].
  • Balance Stability and Compatibility: A detergent that successfully solubilizes a protein might not be ideal for crystallization or Cryo-EM. This compound is a common starting point, but switching to a specialized detergent may be necessary for high-resolution structural studies [1] [2].

References

Cymal-4 storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Cymal-4 Technical Specifications

The table below summarizes the key physicochemical properties of this compound that are critical for your experimental planning [1].

Property Specification Research Implication
Chemical Name 4-Cyclohexyl-1-Butyl-β-D-Maltoside Identifies a non-ionic surfactant with a cyclohexyl hydrophobic group and maltoside hydrophilic head.
Molecular Formula C₂₂H₄₀O₁₁ -
Molecular Weight 480.5 g/mol Essential for molar concentration calculations.
Critical Micelle Concentration (CMC) 7.6 mM Use at concentrations above the CMC (e.g., 10 mM) for effective solubilization and stabilization of membrane proteins.
Aggregation Number ~45 monomers/micelle Indicates a micellar molecular weight of ~21.6 kDa, which is relatively small and beneficial for downstream purification and structural studies [1].
Hydrodynamic Radius ~3.2 nm The compact micelle size reduces background noise in techniques like cryo-EM [1].
Primary Applications Membrane protein purification, membrane reconstitution, enzymatic assays [1]. Its mild nature helps preserve protein structure and functionality.

Experimental Protocols for Stability Assessment

Since specific storage stability data for this compound is lacking, you can adapt the following established protocols to assess its performance and the stability of your target membrane protein in this compound solutions.

Protocol 1: High-Throughput Detergent Screening for Membrane Protein Stability

This protocol helps you identify if this compound is a suitable detergent for stabilizing your specific membrane protein [2].

  • Protein Solubilization: Begin by solubilizing your membrane protein in a standard detergent like DDM (n-Dodecyl-β-D-maltoside).
  • Dilution into Detergent Screen: Dilute the solubilized protein tenfold into a screening plate containing various test detergents, including this compound. No buffer exchange is needed.
  • Thermal Denaturation Assay: Use nanoDSF (differential scanning fluorimetry) to monitor the intrinsic tryptophan fluorescence of the protein as the temperature is increased.
  • Data Analysis: The instrument will generate melting curves. The midpoint of this curve is the melting temperature (Tm). A higher Tm in this compound compared to other detergents indicates better protein stabilization [2].

The workflow for this screening process is summarized below:

Start Start Detergent Screening Solubilize Solubilize membrane protein in initial detergent (e.g., DDM) Start->Solubilize Dilute Dilute protein solution into detergent screen (including this compound) Solubilize->Dilute Assay Perform thermal denaturation assay (nanoDSF) Dilute->Assay Analyze Analyze melting curves and determine Tm values Assay->Analyze Compare Compare Tm across detergents Higher Tm indicates better stability Analyze->Compare End Select optimal detergent Compare->End

Protocol 2: Monitoring Protein Stability in this compound by Size-Exclusion Chromatography (SEC)

This protocol assesses the monodispersity and aggregation state of your membrane protein purified in this compound, which is a critical indicator of stability for structural studies [1].

  • Purification: Purify your membrane protein using this compound as the solubilizing detergent throughout the process.
  • SEC Analysis: Inject the purified protein-detergent complex (PDC) onto a size-exclusion chromatography column equilibrated with a buffer containing this compound at a concentration above its CMC.
  • Evaluation: Analyze the resulting chromatogram. A single, sharp, and symmetrical peak indicates a monodisperse and stable sample. A broad or multiple peaks suggest heterogeneity or aggregation, meaning this compound may not be ideal for your protein long-term [1].

Frequently Asked Questions

  • What makes this compound effective for membrane protein research? this compound strikes a balance between adhesive and cohesive interactions. Its adhesive interactions (binding to the protein surface) are stronger than its cohesive interactions (self-aggregation), which promotes the formation of stable protein-detergent complexes and minimizes protein denaturation [1]. The rigid cyclohexyl group in its tail also contributes to forming compact, stable micelles [1].

  • How does this compound compare to other common detergents? The table below provides a comparative overview to help you decide when to use this compound [1].

Detergent CMC (mM) Aggregation Number Protein Stabilization Key Characteristics
This compound 7.6 ~45 High Balanced properties; rigid cyclohexyl tail for compact micelles; low cytotoxicity.
n-Dodecyl-β-D-Maltoside (DDM) 0.17 ~98 Moderate "Gold standard" for initial extraction; very mild but forms large micelles.
Octyl β-D-Glucoside (OG) 23 ~74 Low High CMC allows for easier removal, but offers weaker stabilization.
Triton X-100 0.24 ~142 High Strong solubilizing power, but high cytotoxicity and UV absorption.
  • The this compound in our lab has formed a precipitate. What should we do? Gently warm the solution in a water bath at 30-40°C and mix it gently. If the precipitate dissolves and the solution becomes clear, it is likely still usable for experiments. If the precipitate does not dissolve or reforms upon cooling, the detergent may have degraded, and the stock should be replaced.

Critical Storage & Handling Guidance

The search results do not provide explicit storage condition data for this compound. Therefore, it is highly recommended to:

  • Consult the Manufacturer's Datasheet: Always refer to the certificate of analysis (CoA) or safety data sheet (SDS) provided with your specific product lot for definitive storage instructions.
  • Apply General Principles: In the absence of specific data, a common practice for many detergents is to store the lyophilized powder in a desiccator at -20°C, protected from light and moisture. For prepared stock solutions, consider aliquoting and storing them at -20°C to avoid repeated freeze-thaw cycles.

References

Membrane Protein Purification & Detergent Trends

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the role of detergents like Cymal-4 provides context for troubleshooting. The table below summarizes key considerations based on current practices in high-resolution structural biology [1].

Aspect Consideration for this compound/Maltoside Detergents
Primary Use Solubilizing membrane proteins from the lipid bilayer for purification and analysis.
Trend in Cryo-EM Maltoside-based detergents (e.g., DDM, Cymal-6) are the most commonly used surfactant class for both protein extraction and grid vitrification [1].
Stability Challenge Maintaining protein stability after extraction from the membrane is a major hurdle; the choice of detergent is critical [1].

Troubleshooting Low Protein Yield

Low yield can occur at multiple stages. The following workflow outlines a systematic approach to identify and resolve the issue, from initial expression to final elution.

Start Low Protein Yield Exp Check Expression Start->Exp Sol Assess Solubilization Exp->Sol Exp1 Verify plasmid sequence and induction conditions Exp->Exp1 Pur Optimize Purification Sol->Pur Sol1 Check this compound CMC, concentration, and solubilization time/temperature Sol->Sol1 Eli Optimize Elution Pur->Eli Pur1 Ensure affinity tag is accessible and resin binding capacity is not exceeded Pur->Pur1 Deg Prevent Degradation Eli->Deg Eli1 Optimize elution buffer pH, competitor concentration, and volume Eli->Eli1 Deg1 Include protease inhibitors and work at 4°C Deg->Deg1

The workflow above highlights key checkpoints. Here are detailed methodologies for each step:

  • Check Protein Expression & Solubility: Verify that low yield is not due to poor expression in the host system. Check plasmid sequence, promoter strength, and induction conditions (e.g., temperature, inducer concentration, and incubation time) [2]. Analyze whole cells, lysate, and insoluble fractions via SDS-PAGE to confirm the target protein is expressed and solubilized by this compound [2].

  • Optimize Solubilization Conditions: Inefficient extraction from the membrane is a common failure point.

    • Critical Micelle Concentration (CMC): Ensure this compound is used at a concentration well above its CMC to form enough micelles to solubilize the protein [3].
    • Screen Parameters: Systematically screen solubilization conditions, including detergent-to-protein ratio, incubation time, and temperature [4].
  • Verify Purification Protocol: Issues during purification can lead to poor recovery.

    • Tag Accessibility: Ensure the affinity tag (e.g., His-tag) is not buried or cleaved. A small-scale binding test can check resin functionality [2].
    • Binding Capacity: Do not exceed the binding capacity of the chromatography resin. Overloading causes the target protein to flow through [2].
    • Wash Stringency: Optimize wash buffer conditions (e.g., imidazole concentration for His-tagged proteins) to remove impurities without eluting the target protein [4].
  • Optimize Elution Conditions: The final elution step is critical for yield.

    • Competitor Concentration: For affinity purification, test different concentrations of the eluting agent (e.g., imidazole). A prolonged incubation or a gradient elution can help [2].
    • Buffer Composition: The elution buffer's pH and salt concentration can significantly impact yield. Test different buffers for optimal recovery [4].
  • Prevent Protein Degradation: Proteases released during cell lysis can degrade your protein.

    • Protease Inhibitors: Always include a broad-spectrum protease inhibitor cocktail in all lysis and purification buffers [4] [2].
    • Low Temperature: Perform all purification steps at 4°C to slow proteolytic activity [4].

Experimental Protocol: Purification with this compound

Based on a protocol for equilibrative nucleoside transporters (ENTs) using the related maltoside detergent DDM [4], here is an adaptable methodology:

1. Cell Lysis and Membrane Preparation - Resuspend cell pellet in Lysis Buffer: 50 mM Tris-HCl pH 7.5, 20% (v/v) glycerol, 1 mM PMSF (protease inhibitor) [4]. - Lyse cells using a high-pressure homogenizer or sonicator on ice. - Remove cell debris by low-speed centrifugation (e.g., 10,000 × g for 20 min). - Pellet membranes containing the target protein by ultracentrifugation (e.g., 150,000 × g for 1 hour).

2. Membrane Solubilization - Resuspend the membrane pellet in Solubilization Buffer: 25 mM Tris-HCl pH 8.0, 500 mM NaCl, 100 mM sucrose, 1 mM this compound, 1 mM PMSF [4]. - Gently stir or agitate for 2-3 hours at 4°C. - Remove insoluble material by ultracentrifugation (e.g., 150,000 × g for 45 min). The target protein will now be in the supernatant.

3. Immobilized Metal Affinity Chromatography (IMAC) - Equilibrate IMAC resin with Wash Buffer 1: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 10% glycerol, 1 mM this compound [4]. - Incubate the solubilized supernatant with the resin for 1-2 hours at 4°C with gentle mixing. - Wash resin with 10-20 column volumes of Wash Buffer 1 to remove weakly bound contaminants. - Perform a second wash with Wash Buffer 2 (e.g., Wash Buffer 1 plus 15-30 mM imidazole) to remove more tightly bound impurities [4]. - Elute the protein with Elution Buffer (e.g., Wash Buffer 1 plus 200-300 mM imidazole). Collect multiple fractions [4].

Key Considerations and Next Steps

  • Detergent Substitution: this compound is one of many maltoside detergents. If yield remains poor, consider screening other detergents. Lauryl Maltose Neopentyl Glycol (LMNG) and n-Dodecyl-β-D-Maltopyranoside (DDM) are widely recognized for their ability to stabilize diverse membrane proteins [1].
  • Systematic Optimization: Membrane protein purification is highly protein-specific. Use the provided guide as a framework for systematic optimization of buffers, detergent concentration, and each chromatographic step.

References

Cymal-4 protein stability vs other detergents

Author: Smolecule Technical Support Team. Date: February 2026

Detergent Comparison Overview

The table below summarizes key properties and performance data for various detergents used in membrane protein studies, based on recent research.

Detergent Name Class / Family Key Characteristics & Performance Notes Reported Performance
Cymal-4 (4-cyclohexyl-1-butyl-β-D-maltoside) Cyclohexyl-maltoside [1] Often used in screening; properties intermediate between short and long-chain maltosides [1]. Specific quantitative stability data not found in searched literature.
DDM (n-Dodecyl-β-D-maltoside) Maltoside [2] "Gold standard" for stability; mild; large micelle size [2] [3]. Frequently serves as a benchmark for stability in comparative studies [2].
LMNG (Lauryl Maltose Neopentyl Glycol) MNG [3] Superior stabilization for many targets; small, uniform micelles; very low CMC [3]. Often outperforms DDM, leading to its dominance in cryo-EM studies [3].
OG (n-Octyl-β-D-glucoside) Glucoside [2] Good for crystallization; can be destabilizing for some proteins due to high CMC [2]. Can lead to membrane protein destabilization and unfolding [2].
LDAO (n-Dodecyl-N,N-dimethylamine-N-oxide) Amine Oxide [2] Harsh; can denature proteins; useful for specific protein types like transporters [2]. Known for its effectiveness in solubilizing transport proteins [2].
Fos-Choline Series Fos-Choline [2] Can be destabilizing; effective for initial solubilization in some cases [2]. May lead to membrane protein destabilization and unfolding [2].
GDN (Glycodiosgenin) Steroid-based [3] Excellent for stabilizing complex membrane proteins like GPCRs and ion channels [3]. Proven useful in Cryo-EM studies for challenging targets [3].

A critical concept in detergent selection is the Hydrophilic-Lipophilic Balance (HLB). Recent research suggests that for the extraction and purification of intact membrane proteins, non-ionic detergents with an HLB value between 11 and 14 are most likely to be successful [4] [5].

Experimental Protocols for Stability Assessment

To objectively compare detergent performance like this compound against alternatives, researchers use high-throughput stability screening methods. Here are two key protocols:

1. High-Throughput Screening via Differential Scanning Fluorimetry (nanoDSF) This method measures protein thermal stability by tracking the unfolding of tryptophan residues [2].

  • Workflow: The membrane protein is first solubilized and purified in an initial detergent (e.g., DDM). The purified protein is then diluted into a panel of different detergents. Samples are heated while monitoring intrinsic tryptophan fluorescence. The melting temperature (Tm) is calculated, where higher Tm indicates greater stability [2].

2. Rapid Screening in 96-Well Format This protocol mimics large-scale purification for quick evaluation of multiple conditions [1].

  • Procedure: Cells expressing the target membrane protein are lysed. The crude membrane fraction is solubilized by adding different detergents directly in a 96-well plate. After incubation, the insoluble material is pelleted by centrifugation. The solubilized protein in the supernatant is then purified using immobilized metal affinity chromatography (IMAC) in the same plate. The quality and monodispersity of the eluted protein are analyzed by fluorescence-detection size-exclusion chromatography (FSEC) [1].

cluster_analysis Key Analytical Methods start Membrane Protein in Cell lysis Cell Lysis start->lysis solubilize Solubilize with Detergent Panel lysis->solubilize purify Small-Scale Affinity Purification solubilize->purify analyze Analysis purify->analyze result Stability & Quality Data analyze->result sec Size-Exclusion Chromatography (SEC) dsf Thermal Shift Assay (DSF) fsec FSEC

Key Considerations for Your Guide

When compiling your comparison guide, these evidence-based points are crucial for your audience of professionals:

  • There is no universal "best" detergent. The optimal choice is highly protein-dependent, necessitating empirical screening [1] [2].
  • HLB is a useful initial filter. Using the HLB guideline (11-14) can help narrow down the list of potential detergents to test [4] [5].
  • Balance solubilization and stabilization. A detergent that works well for initial extraction (like some fos-cholines) may not be the best for long-term stability or functional studies [2].
  • Consider downstream applications. The choice of detergent is critical for specific techniques like crystallography or cryo-EM. For instance, LMNG's properties make it particularly well-suited for cryo-EM [3].

References

Properties of Cyclohexyl Maltoside Detergents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties for Cymal-5, Cymal-6, and Cymal-7, which are close chemical relatives of Cymal-4. You can use this data to infer the properties of this compound, as critical micelle concentration (CMC) and aggregation number typically decrease with increasing alkyl chain length [1].

Detergent Reagent Type CMC in Water Aggregation Number Key Characteristics
Cymal-5 5-Cyclohexyl-1-Pentyl-β-D-Maltoside 2.4 - 5.0 mM [1] [2] ~47 [1] Effective solubilization and stabilization of membrane protein complexes [1].
Cymal-6 6-Cyclohexyl-1-Hexyl-β-D-Maltoside 0.56 mM [1] [2] ~91 [1] Enhanced hydrophobicity; effective for proteins with higher hydrophobic regions [1].
Cymal-7 7-Cyclohexyl-1-Heptyl-β-D-Maltoside 0.19 mM [1] ~150 [1] Improved stability; well-suited for structural biology studies [1].

Experimental Protocols for Assessing Mildness

Since "mildness" for membrane proteins primarily refers to the ability to maintain the protein's native structure, function, and stability, here are two key experimental approaches you can use to generate your own comparison data for this compound.

High-Throughput Stability Screening

This method uses Differential Scanning Fluorimetry (nanoDSF) to measure protein thermal stability in different detergents [3].

  • Workflow: The process involves purifying the membrane protein in an initial detergent like DDM, then diluting the purified protein into a panel of test detergents (including this compound and its analogues). The thermal denaturation of the protein in each condition is then monitored.
  • Measurement: The experiment tracks the intrinsic tryptophan fluorescence of the protein as it is heated. The midpoint of the unfolding transition curve is the melting temperature ((T_m)), a key quantitative indicator of protein stability [3].
  • Data Output: A higher (T_m) indicates that the detergent better stabilizes the native fold of the protein. This allows for a direct, quantitative comparison of the mildness of this compound against other detergents.

The following diagram outlines the key steps in this screening workflow:

A Purify Membrane Protein (Initial Detergent e.g., DDM) B Dilute into Detergent Screen (Test this compound, Cymal-5, etc.) A->B C Load into nanoDSF Instrument (No buffer exchange needed) B->C D Apply Thermal Ramp (Measure Intrinsic Tryptophan Fluorescence) C->D E Analyze Unfolding Curves (Determine Tm for each detergent) D->E F Compare Protein Stability (Higher Tm = Milder Detergent) E->F

Detergent-Binding and Delipidation Capacity

This methodology, as described in a systematic study, quantitatively analyzes the ternary complex of protein, bound detergent, and bound endogenous phospholipids [4].

  • Key Insight: The mildness of a detergent is linked to how much detergent binds to the protein and how many native lipids it strips away. Excessive delipidation can destabilize proteins [4].
  • Experimental Method: Purify a model membrane protein using different detergents. The amount of bound detergent and retained phospholipids can be determined using techniques like size-exclusion chromatography multi-angle light scattering (SEC-MALLS) or mass spectrometry [4] [5].
  • Interpretation: Detergents that cause less delipidation and form smaller "belts" around the protein are generally considered milder. The study specifically noted that Cymal-5 has a strong delipidating effect [4], which is a crucial data point for comparison.

Research Recommendations

  • Benchmark this compound: Given the lack of direct data, the most reliable approach is to obtain this compound and perform the stability and binding assays described above using your protein(s) of interest.
  • Contextualize "Mildness": Remember that detergent mildness is protein-dependent. A detergent that is mild for one membrane protein may denature another [6] [3]. Always test several options.
  • Consider Alternatives: The class of alkyl phosphocholines (e.g., FC-12) is widely used but has been shown to have a denaturing effect on some α-helical membrane proteins [6]. Non-ionic maltosides like the Cymal series are generally a safer starting point.

References

Cymal-4 compatibility with other laboratory detergents

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties at a Glance

The table below summarizes the core properties of Cymal-4 and other common detergents for comparison [1] [2]:

Detergent Name Type Critical Micelle Concentration (CMC) Aggregation Number Micellar Molecular Weight
This compound Non-ionic 7.6 mM ~45 ~21.6 kDa
n-Dodecyl-β-D-maltoside (DDM) Non-ionic ~0.17 mM ~78-149 ~70 kDa
n-Octyl-β-D-glucoside (OG) Non-ionic ~25 mM ~27-100 ~25 kDa
Triton X-100 Non-ionic ~0.24 mM ~142 N/A

Performance in Membrane Protein Studies

This compound's effectiveness can be gauged from its behavior in specific experimental contexts, particularly in stabilizing membrane proteins.

Aspect Performance of this compound Experimental Context & Comparison
Protein Stabilization Superior to DDM for some targets Human aquaporin hAQP10 in this compound showed a 4°C higher thermostability than in DDM [2].
Delipidation Effect Strong delipidating properties Groups with this compound; stronger delipidator than DDM, efficiently removes phospholipids [3] [4].
Adhesive vs. Cohesive Interactions Strong adhesive protein binding Binds membrane proteins strongly (Kd 4.5-5.7 mM, below its CMC), prioritizes protein interaction over self-assembly [2].
Micelle Size & Homogeneity Small, compact micelles Hydrodynamic radius of ~3.2 nm; more monodisperse SEC profiles than DDM, beneficial for structural biology [2].

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments used to generate the comparative data on detergents like this compound.

Fluorescence Polarization (FP) to Measure Binding Strength

This protocol assesses the adhesive interactions between a detergent and a membrane protein [1].

  • Protein Labeling: Engineer a solvent-accessible cysteine residue on the target membrane protein. Purify the protein and label it with a fluorophore (e.g., Texas Red C2 maleimide).
  • Sample Preparation: Incubate the fluorescently labeled protein at a low concentration (e.g., 10-100 nM) with a range of detergent concentrations, including points below and above the expected CMC.
  • FP Measurement: Use a steady-state fluorescence polarization spectrometer to measure the anisotropy of the sample at each detergent concentration. The excitation and emission wavelengths should be set according to the fluorophore used.
  • Data Analysis: Plot the measured anisotropy against the detergent concentration. Fit the data to a binding model to determine the apparent dissociation constant (Kd) of the protein-detergent complex.
Differential Scanning Fluorimetry (nanoDSF) to Assess Stability

This high-throughput method determines the thermal stability of a membrane protein in different detergents [5].

  • Initial Solubilization: Solubilize and purify the membrane protein of interest in an initial detergent, typically DDM.
  • Detergent Screening: Dilute the purified protein tenfold into a panel of different test detergents, including this compound.
  • Thermal Ramp: Load the samples into a nanoDSF instrument. Slowly increase the temperature (e.g., from 20°C to 95°C) while continuously monitoring the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
  • Data Analysis: Plot the fluorescence ratio (350 nm/330 nm) against temperature. The midpoint of the resulting unfolding transition curve is the melting temperature (Tm). A higher Tm indicates greater protein stability in that detergent.

The workflow for detergent evaluation using these key techniques can be visualized as follows:

start Start with Membrane Protein step1 Fluorescence Polarization (FP) - Label protein with fluorophore - Measure anisotropy across detergent concentrations - Determine Kd (Binding Strength) start->step1 step2 Differential Scanning Fluorimetry (nanoDSF) - Dilute protein into test detergents - Apply thermal ramp - Monitor intrinsic fluorescence - Determine Tm (Thermal Stability) step1->step2 result Evaluation Outcome step2->result

Key Research Implications

  • Choose this compound for stabilization and delipidation: Its strong adhesive interactions and compact micelles make it ideal for stabilizing certain membrane proteins and for studies requiring controlled delipidation [3] [2].
  • Leverage for structural biology: The small micelle size of this compound can reduce background noise in techniques like cryo-EM and help achieve more homogeneous samples for crystallography [2].
  • Consider newer detergent designs: While this compound is effective, recent advances have led to detergents with multiple pendants (e.g., MPG-Ts) that may offer superior stabilization by better excluding water from the micelle interior [6].

References

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Cymal-4

Dates

Last modified: 04-14-2024

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